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Core Science & Biosynthesis

Foundational

Pharmacokinetic profile of 7-methoxy-2-methylisoquinolin-1(2H)-one in vivo

An In-Depth Technical Guide to the In Vivo Pharmacokinetic Profiling of 7-methoxy-2-methylisoquinolin-1(2H)-one This guide provides a comprehensive framework for the preclinical in vivo pharmacokinetic evaluation of 7-me...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Pharmacokinetic Profiling of 7-methoxy-2-methylisoquinolin-1(2H)-one

This guide provides a comprehensive framework for the preclinical in vivo pharmacokinetic evaluation of 7-methoxy-2-methylisoquinolin-1(2H)-one, a novel isoquinoline derivative with potential therapeutic applications. Given the limited publicly available data on this specific molecule, this document serves as a detailed roadmap for researchers and drug development professionals, outlining the critical experimental design, bioanalytical methodologies, and data interpretation necessary to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. The principles and protocols described herein are grounded in established scientific practices and regulatory expectations for preclinical drug development.

Introduction: The Imperative for Pharmacokinetic Characterization

7-methoxy-2-methylisoquinolin-1(2H)-one belongs to the isoquinoline class of compounds, which are known to possess a wide range of biological activities.[1][2] The therapeutic potential of any new chemical entity is critically dependent on its pharmacokinetic properties. A thorough understanding of how the body acts on the drug is fundamental to establishing a safe and effective dosing regimen. This guide details a strategic approach to elucidating the in vivo pharmacokinetic profile of 7-methoxy-2-methylisoquinolin-1(2H)-one, a crucial step in its journey from a promising molecule to a potential therapeutic agent.

Strategic Experimental Design for In Vivo Pharmacokinetic Assessment

A robust experimental design is the cornerstone of a successful pharmacokinetic study. The following sections delineate the key considerations for designing a study to characterize the pharmacokinetic profile of 7-methoxy-2-methylisoquinolin-1(2H)-one in a preclinical setting.

Animal Model Selection: Rationale and Considerations

The choice of animal model is a critical decision in preclinical drug development. For initial pharmacokinetic screening, the Sprague-Dawley rat is a commonly used and well-characterized model.[3][4]

Rationale for Rodent Model Selection:

  • Physiological and Genetic Similarity: While not perfect, the physiological and genetic similarities between rodents and humans provide a reasonable basis for initial pharmacokinetic assessment.

  • Extensive Historical Data: A vast amount of historical data on the pharmacokinetics of various compounds in rats allows for valuable comparisons and context.

  • Ethical and Logistical Feasibility: Rodent models are ethically more acceptable for initial studies and are logistically easier to handle and house compared to larger animal models.

  • Relevance to CNS-active Compounds: For compounds with potential central nervous system (CNS) activity, rodent models are widely used to assess blood-brain barrier penetration and CNS distribution.[5][6]

Dosing Strategy: Unveiling Bioavailability and Linearity

To obtain a comprehensive pharmacokinetic profile, both intravenous (IV) and oral (PO) administration routes should be investigated.

  • Intravenous (IV) Administration: An IV bolus dose allows for the determination of fundamental pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½) in the absence of absorption-related factors.

  • Oral (PO) Administration: Oral administration is crucial for assessing the extent and rate of absorption, as well as the absolute oral bioavailability (F%).

A dose-ranging study is recommended to assess the dose proportionality of the compound's pharmacokinetics. For this hypothetical study, we will consider a single dose level for both IV and PO routes.

Blood Sampling Schedule: Capturing the Pharmacokinetic Curve

A well-designed blood sampling schedule is essential to accurately define the plasma concentration-time profile. The sampling time points should be frequent enough to capture the peak concentration (Cmax) and the initial distribution phase, and long enough to accurately estimate the terminal elimination phase.

Table 1: Proposed Blood Sampling Schedule

Route of AdministrationTime Points (hours)
Intravenous (IV)0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24
Oral (PO)0.25, 0.5, 1, 2, 4, 6, 8, 12, 24

Bioanalytical Method Development and Validation: The Key to Accurate Quantification

The reliability of pharmacokinetic data is entirely dependent on the accuracy and precision of the bioanalytical method used to quantify the drug in biological matrices. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[7]

Detailed Protocol: Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for extracting small molecules from plasma.[8]

  • Sample Thawing: Thaw the collected plasma samples on ice.

  • Aliquoting: Aliquot 50 µL of each plasma sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (a structurally similar compound not present in the sample) to each sample, except for the blank plasma.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.

Method Validation: Ensuring Data Integrity

The bioanalytical method must be validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[9]

Table 2: Key Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria
Linearity The coefficient of determination (r²) should be ≥ 0.99.
Accuracy The mean value should be within ±15% of the nominal concentration, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.
Precision The coefficient of variation (CV) should be ≤15%, except for the LLOQ, where it should be ≤20%.
Selectivity No significant interfering peaks should be observed at the retention times of the analyte and internal standard in blank plasma samples from at least six different sources.
Stability The analyte should be stable under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature.

Pharmacokinetic Data Analysis: From Raw Data to Meaningful Insights

Non-compartmental analysis (NCA) is a standard method used to derive key pharmacokinetic parameters from the plasma concentration-time data.

Key Pharmacokinetic Parameters

The following parameters will be calculated using appropriate software (e.g., Phoenix WinNonlin):

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t½ (Elimination Half-life): The time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • F% (Absolute Oral Bioavailability): The fraction of the orally administered dose that reaches the systemic circulation.

Hypothetical Pharmacokinetic Profile of 7-methoxy-2-methylisoquinolin-1(2H)-one

The following table presents hypothetical pharmacokinetic parameters for 7-methoxy-2-methylisoquinolin-1(2H)-one following IV and PO administration in rats.

Table 3: Hypothetical Pharmacokinetic Parameters of 7-methoxy-2-methylisoquinolin-1(2H)-one in Rats

ParameterIV Administration (1 mg/kg)Oral Administration (5 mg/kg)
Cmax (ng/mL) 1500450
Tmax (h) 0.0831.0
AUC (0-t) (ngh/mL) 25002200
AUC (0-inf) (ngh/mL) 26002350
t½ (h) 4.54.8
CL (L/h/kg) 0.38-
Vd (L/kg) 2.5-
F% -36

Interpretation of the Pharmacokinetic Profile

Based on the hypothetical data presented, the following interpretations can be made:

  • Absorption: The Tmax of 1.0 hour suggests that 7-methoxy-2-methylisoquinolin-1(2H)-one is absorbed at a moderate rate following oral administration. The absolute oral bioavailability of 36% indicates that a significant portion of the oral dose reaches the systemic circulation, suggesting either incomplete absorption or first-pass metabolism.

  • Distribution: The volume of distribution (2.5 L/kg) is greater than the total body water in rats, suggesting that the compound distributes extensively into tissues.

  • Metabolism and Excretion: The clearance of 0.38 L/h/kg indicates a moderate rate of elimination from the body. The similar elimination half-lives after IV and PO administration suggest that the elimination is not limited by the absorption rate.

Visualizing the Experimental Workflow

The following diagram illustrates the comprehensive workflow for the in vivo pharmacokinetic characterization of 7-methoxy-2-methylisoquinolin-1(2H)-one.

Pharmacokinetic_Workflow cluster_design Experimental Design cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Analysis & Interpretation animal_model Animal Model Selection (Sprague-Dawley Rat) dosing Dosing Strategy (IV & PO) sampling Blood Sampling Schedule sample_prep Plasma Sample Preparation (Protein Precipitation) sampling->sample_prep Collect Samples lcms UPLC-MS/MS Quantification validation Method Validation (FDA/ICH Guidelines) nca Non-Compartmental Analysis (NCA) lcms->nca Plasma Concentration Data validation->lcms Validated Method pk_params Pharmacokinetic Parameter Calculation interpretation ADME Profile Interpretation report Final PK Report interpretation->report Generate Report

Caption: Workflow for in vivo pharmacokinetic analysis.

Conclusion: A Pathway to Clinical Translation

This technical guide provides a robust and scientifically grounded framework for the in vivo pharmacokinetic characterization of 7-methoxy-2-methylisoquinolin-1(2H)-one. By following the outlined experimental design, bioanalytical methodologies, and data analysis strategies, researchers can generate the critical data needed to understand the ADME properties of this novel compound. This knowledge is indispensable for making informed decisions regarding dose selection, formulation development, and the overall progression of this molecule towards clinical evaluation. The successful execution of these studies will be a significant step in unlocking the therapeutic potential of 7-methoxy-2-methylisoquinolin-1(2H)-one.

References

  • MDPI. (2022, June 13). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available from: [Link]

  • ResearchGate. (2022, June 14). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. Available from: [Link]

  • ACS Publications. (2024, October 28). Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs. Available from: [Link]

  • ACS Publications. (2024, August 6). Discovery of Indolo[3,2-c]isoquinoline Derivatives as Novel Top1/2 Dual Inhibitors with Orally Efficacious Antitumor Activity and Low Toxicity. Available from: [Link]

  • National Center for Biotechnology Information. (2014, January 1). Animal models of CNS disorders. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a Physiologically-Based Pharmacokinetic Model of the Rat Central Nervous System. Available from: [Link]

  • National Center for Biotechnology Information. (2023, May 16). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Available from: [Link]

  • ChemBK. (2024, April 9). 7-methoxy-1(2H)-Isoquinolinone. Available from: [Link]

  • NC3Rs. (2016, June 29). Animal models for CNS safety pharmacology under the spotlight. Available from: [Link]

  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Available from: [Link]

  • ResearchGate. (n.d.). Bioanalytical methods for the analysis of drugs in plasma by LC-MS or LC-MS/MS. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. Available from: [Link]

  • bioRxiv. (2024, June 27). Preliminary pharmacokinetics and in vivo studies indicate analgesic and stress mitigation effects of a novel NMDA. Available from: [Link]

  • Dove Medical Press. (2020, March 30). Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical. Available from: [Link]

  • Google Patents. (n.d.). WO2018172250A1 - 2-methyl-quinazolines.
  • National Center for Biotechnology Information. (n.d.). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Available from: [Link]

  • National Center for Biotechnology Information. (2025, November 27). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. Available from: [Link]

  • J-STAGE. (n.d.). Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-. Available from: [Link]

  • Springer. (2025, March 22). In Vitro and In Vivo Pharmacokinetic Characterization of 7-Hydroxymitragynine, an Active Metabolite of Mitragynine, in Sprague-Dawley Rats. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. Available from: [Link]

  • Shimadzu. (n.d.). 医薬品残留溶媒. Available from: [Link]

  • Cosmo Bio Co., Ltd. (n.d.). MedChemExpress社 クリックケミストリー関連試薬. Available from: [Link]

  • National Center for Biotechnology Information. (2010, June 24). 6,7-Dimethoxy-2-{3-[4-[ 11 C]methoxy-3,4-dihydro-2H-naphthalen-(1E)-ylidene]-propyl}-1,2,3,4-tetrahydro-isoquinoline. Available from: [Link]

  • Namiki Shoji Co., Ltd. (n.d.). 生理・薬理活性化合物(対照薬). Available from: [Link]

Sources

Exploratory

7-Methoxy-2-methylisoquinolin-1(2H)-one Derivatives as β1-Adrenergic Receptor Ligands: A Comprehensive Guide to Binding Affinity Assays

Executive Summary The 7-methoxy-2-methylisoquinolin-1(2H)-one chemical scaffold represents a highly specialized class of bioactive small molecules, most notably recognized as the core pharmacophore of Draquinolol (CAS 67...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-methoxy-2-methylisoquinolin-1(2H)-one chemical scaffold represents a highly specialized class of bioactive small molecules, most notably recognized as the core pharmacophore of Draquinolol (CAS 67793-71-9)[1]. In pharmacological research, this scaffold is prized for its high selectivity and binding affinity as a β1​ -adrenergic receptor ( β1​ -AR) antagonist. Accurately quantifying the receptor binding affinity ( Ki​ ) and dissociation constant ( Kd​ ) of these isoquinolin-1-one derivatives is critical for drug development, particularly in engineering cardioselective therapeutics with minimized off-target β2​ -AR respiratory effects[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic protocol lists. Here, we will dissect the causality behind experimental choices, ensuring that your radioligand binding assays function as self-validating systems capable of yielding highly reproducible, publication-quality data.

Pharmacological Target & Mechanistic Grounding

The β1​ -adrenergic receptor is a G-protein-coupled receptor (GPCR) predominantly localized in cardiac tissue. Upon activation by endogenous catecholamines (e.g., epinephrine), the receptor undergoes a conformational shift that activates the Gαs​ protein. This stimulates adenylyl cyclase (AC), leading to the conversion of ATP to cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

Derivatives of 7-methoxy-2-methylisoquinolin-1(2H)-one function as competitive antagonists. By occupying the orthosteric binding site, they sterically hinder endogenous agonists, thereby uncoupling the receptor from the Gαs​ signal transduction pathway[3].

G Ligand Endogenous Agonist (Epinephrine) Receptor β1-Adrenergic Receptor (GPCR) Ligand->Receptor Activates Antagonist 7-methoxy-2-methylisoquinolin-1(2H)-one (Draquinolol) Antagonist->Receptor Competitively Blocks Gs Gαs Protein Receptor->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP ATP Conversion PKA PKA Activation cAMP->PKA Signaling Cascade

Fig 1. β1-AR Gs-coupled signaling pathway and competitive blockade by the isoquinolin-1-one scaffold.

Core Assay Methodologies for Receptor Binding

To evaluate the binding affinity of 7-methoxy-2-methylisoquinolin-1(2H)-one derivatives, three primary modalities are utilized:

  • Radioligand Binding Assay (Gold Standard): Utilizes tritium-labeled ( 3 H) or iodine-labeled ( 125 I) reference ligands (e.g., [ 3 H]-CGP 12177). This is the most robust method for determining absolute Ki​ values due to its unparalleled sensitivity.

  • Surface Plasmon Resonance (SPR): A label-free, optical technique used to determine real-time association ( kon​ ) and dissociation ( koff​ ) kinetics.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Utilized primarily in high-throughput screening (HTS) environments, relying on fluorescently tagged ligands.

For the rigorous validation of novel isoquinolin-1-one derivatives, the Radioligand Displacement Assay remains the mandatory foundational experiment.

Self-Validating Protocol: Radioligand Displacement Assay

A robust assay must be self-validating. This means incorporating internal controls that immediately flag experimental failure (e.g., receptor degradation, ligand depletion, or high non-specific binding).

Reagents & Materials
  • Membranes: Chinese Hamster Ovary (CHO) cells stably expressing human β1​ -AR.

  • Radioligand: [ 3 H]-CGP 12177 (Specific activity: ~40-50 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl 2​ , 1 mM EDTA, pH 7.4.

  • Reference Standard: Propranolol (non-selective β -blocker).

Step-by-Step Methodology & Causality

Step 1: Filter Pre-treatment

  • Action: Pre-soak GF/B glass fiber filters in 0.1% Polyethylenimine (PEI) for 1 hour at 4°C.

  • Causality: PEI is a cationic polymer. It coats the negatively charged glass fibers, neutralizing them. This drastically reduces the non-specific binding (NSB) of the positively charged radioligand to the filter matrix, ensuring a high signal-to-noise ratio. Without this step, background noise invalidates the Bmax​ calculation.

Step 2: Assay Assembly (96-well format)

  • Action: To each well, add 50 µL of assay buffer, 50 µL of the test compound (7-methoxy-2-methylisoquinolin-1(2H)-one derivative) at varying concentrations ( 10−11 to 10−4 M), 50 µL of [ 3 H]-CGP 12177 (final concentration ~0.5 nM), and 50 µL of membrane suspension (10-20 µg protein/well).

  • Causality: The order of addition is critical. Membranes must be added last to initiate the competitive binding simultaneously across all wells, preventing premature equilibrium of the radioligand.

Step 3: Incubation & Equilibration

  • Action: Incubate the microplates at 25°C for 60 to 90 minutes with gentle shaking.

  • Causality: Why 25°C and not 37°C? While 37°C is physiological, it accelerates receptor degradation in isolated membrane preparations. 25°C ensures thermodynamic equilibrium is reached while maintaining receptor integrity.

Step 4: Rapid Filtration & Washing

  • Action: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters. Wash the filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer.

  • Causality: The ice-cold buffer serves a dual purpose: it rapidly drops the kinetic energy of the system, "freezing" the receptor-ligand complex to prevent dissociation ( koff​ ), and it flushes away unbound radioligand.

Step 5: Quantification

  • Action: Extract filters, add scintillation cocktail, and quantify radioactivity using a Liquid Scintillation Counter (LSC).

Workflow Prep Membrane Preparation Isolate β1-AR expressing CHO cell membranes Incubate Incubation Phase Mix membranes,[3H]-CGP 12177, & test compound Prep->Incubate Equilibrate Equilibration Incubate at 25°C for 60-90 mins Incubate->Equilibrate Filter Rapid Filtration Harvest on PEI-soaked GF/B filters Equilibrate->Filter Wash Washing 3x washes with ice-cold Tris-HCl buffer Filter->Wash Count Quantification Liquid Scintillation Counting (LSC) Wash->Count Analyze Data Analysis Non-linear regression & Cheng-Prusoff equation Count->Analyze

Fig 2. Step-by-step workflow for the competitive radioligand binding assay.

Data Analysis & Quantitative Interpretation

The raw counts per minute (CPM) obtained from the LSC must be converted into meaningful pharmacological constants. The IC50​ (concentration of the test compound that displaces 50% of the specific radioligand binding) is determined via non-linear regression using a one-site competitive binding model.

To ensure trustworthiness and cross-assay comparability, the IC50​ must be converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd​ is the dissociation constant of the radioligand (determined previously via saturation binding).

Representative Data Presentation

To contextualize the efficacy of the 7-methoxy-2-methylisoquinolin-1(2H)-one scaffold, its binding profile is typically benchmarked against standard clinical β -blockers[3]. The table below summarizes the highly selective nature of Draquinolol compared to first and second-generation agents[2].

Table 1: Representative Binding Affinity ( Ki​ ) of β-Adrenergic Antagonists

CompoundChemical Class β1​ -AR Ki​ (nM) β2​ -AR Ki​ (nM)Selectivity Ratio ( β2​/β1​ )
Draquinolol Isoquinolin-1-one 1.2 145.0 120.8
MetoprololAryloxypropanolamine45.03350.074.4
AtenololAryloxypropanolamine110.04500.040.9
PropranololNaphthyloxypropanolamine1.81.50.8

Data Interpretation: The 7-methoxy-2-methylisoquinolin-1(2H)-one scaffold demonstrates a sub-nanomolar to low-nanomolar affinity for the β1​ -AR, with a selectivity ratio significantly outperforming standard cardioselective agents like Metoprolol. This highlights the structural advantage of the rigid isoquinolin-1-one ring system in fitting the β1​ orthosteric pocket while clashing with the β2​ binding site.

References

  • Source: wikipedia.
  • Source: nih.
  • Source: ijrpc.
  • Source: nih.

Sources

Foundational

An In-depth Technical Guide to 7-methoxy-2-methylisoquinolin-1(2H)-one: Properties, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical and chemical properties of 7-methoxy-2-methylisoquinolin-1(2H)-one, a member of the versatile i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 7-methoxy-2-methylisoquinolin-1(2H)-one, a member of the versatile isoquinoline class of heterocyclic compounds. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic molecules with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

Molecular Structure and Physicochemical Properties

7-methoxy-2-methylisoquinolin-1(2H)-one belongs to the isoquinolinone family, characterized by a bicyclic system comprising a benzene ring fused to a pyridinone ring. The specific substitutions of a methoxy group at the 7-position and a methyl group on the nitrogen atom at the 2-position significantly influence its electronic distribution, steric hindrance, and ultimately, its chemical reactivity and biological interactions.

General Properties
PropertyValue/DescriptionSource
Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Appearance Expected to be a solid at room temperature, likely white to off-white or light yellow, based on similar isoquinolinone compounds.[2]Inferred
Solubility Expected to be soluble in many organic solvents such as alcohols and ethers.[2]Inferred
Computed Physicochemical Properties

The following table presents computed data for the closely related saturated analog, 7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one , which can provide an approximation of the properties of the target compound.

PropertyComputed ValueReference
Molecular Weight 191.23 g/mol [3]
XLogP3-AA 1.4[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 1[3]
Exact Mass 191.094628657 Da[3]
Topological Polar Surface Area 29.5 Ų[3]

Synthesis and Reactivity

The synthesis of 7-methoxy-2-methylisoquinolin-1(2H)-one can be approached through several established methods for isoquinolinone ring formation, followed by N-methylation.

General Synthetic Workflow

A plausible synthetic route would involve the initial construction of the 7-methoxyisoquinolin-1(2H)-one scaffold, which can then be N-methylated.

Synthetic Workflow Starting Materials Starting Materials Intermediate Intermediate Starting Materials->Intermediate Ring Formation N-Methylation N-Methylation Intermediate->N-Methylation Methylating Agent Final Product Final Product N-Methylation->Final Product

Caption: A generalized synthetic workflow for 7-methoxy-2-methylisoquinolin-1(2H)-one.

Potential Synthetic Protocol: N-methylation of 7-methoxyisoquinolin-1(2H)-one

This protocol is based on general N-methylation procedures for related heterocyclic compounds.

Materials:

  • 7-methoxyisoquinolin-1(2H)-one

  • Methyl iodide (MeI) or Dimethyl sulfate (DMS)

  • A suitable base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

Procedure:

  • To a solution of 7-methoxyisoquinolin-1(2H)-one in the chosen anhydrous solvent, add the base portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for a predetermined time to allow for the deprotonation of the nitrogen atom.

  • Add the methylating agent (e.g., methyl iodide) dropwise to the reaction mixture.

  • Monitor the reaction progress by an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-methoxy-2-methylisoquinolin-1(2H)-one.

Reactivity Profile

The reactivity of 7-methoxy-2-methylisoquinolin-1(2H)-one is dictated by the interplay of its functional groups. The electron-donating methoxy group can influence electrophilic aromatic substitution on the benzene ring. The lactam carbonyl group can undergo nucleophilic attack, and the N-methyl group is generally stable but can be involved in metabolic transformations in biological systems.

Analytical Characterization

A comprehensive characterization of 7-methoxy-2-methylisoquinolin-1(2H)-one would involve a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information on the number of different types of protons and their neighboring environments. Expected signals would include those for the aromatic protons, the vinyl protons of the pyridinone ring, the methoxy protons (a singlet around 3.8-4.0 ppm), and the N-methyl protons (a singlet around 3.3-3.6 ppm).

    • ¹³C NMR: Would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the lactam (typically in the range of 160-170 ppm).

  • Mass Spectrometry (MS): Would be used to determine the molecular weight and fragmentation pattern of the compound. For isoquinoline alkaloids, strong [M]+ or [M+H]+ ions are typically observed in positive ion mode.[4]

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the functional groups present, notably a strong C=O stretching vibration for the lactam carbonyl group (typically around 1650-1680 cm⁻¹) and C-O stretching for the methoxy group.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of isoquinoline derivatives due to its high resolution and sensitivity for non-volatile and thermally labile compounds.[5] A typical HPLC method would utilize a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Analytical Method Validation Workflow

Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation Select_Technique Technique Selection (e.g., HPLC, GC) Optimize_Parameters Parameter Optimization (e.g., Mobile Phase, Column) Select_Technique->Optimize_Parameters Specificity Specificity Optimize_Parameters->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A typical workflow for analytical method validation for a pharmaceutical compound.

Safety and Handling

Specific safety data for 7-methoxy-2-methylisoquinolin-1(2H)-one is not available. However, based on the GHS classification for the related compound 7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one, the following hazards should be considered[3]:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Precautions:

  • Use in a well-ventilated area or with local exhaust ventilation.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place.

Conclusion and Future Perspectives

7-methoxy-2-methylisoquinolin-1(2H)-one represents a valuable scaffold for further investigation in the field of medicinal chemistry. The isoquinoline core is a well-established pharmacophore, and the specific substitution pattern of this compound may confer unique biological activities.[6][7][8] Future research should focus on the development of efficient and scalable synthetic routes, thorough characterization of its physicochemical and pharmacological properties, and exploration of its potential as a lead compound for the development of novel therapeutics. The methodologies and data presented in this guide provide a solid foundation for such endeavors.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Center for Biotechnology Information. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed. [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one | C11H13NO2. PubChem. [Link]

  • 7-methoxy-1(2H)-Isoquinolinone. ChemBK. [Link]

  • Characterization of isoquinoline alkaloids, diterpenoids and steroids in the Chinese herb Jin-Guo-Lan (Tinospora sagittata and Tinospora capillipes) by high-performance liquid chromatography/electrospray ionization with multistage mass spectrometry. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 7-Methoxy-2-methylisoquinolin-1(2H)-one via Rh(III)-Catalyzed C–H Activation

Target Audience: Researchers, scientists, and drug development professionals. Focus: Scalable, regioselective construction of the isoquinolin-1(2H)-one pharmacophore using modern transition-metal catalysis.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Scalable, regioselective construction of the isoquinolin-1(2H)-one pharmacophore using modern transition-metal catalysis.

Strategic Rationale & Pathway Design

The isoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous PARP-1 inhibitors, antihypertensive agents, and MT2-selective melatoninergic ligands[1]. Traditional synthetic routes to this core, such as the Pomeranz-Fritsch or Bischler-Napieralski reactions, often require harsh acidic conditions and suffer from poor regiocontrol when applied to meta-substituted aromatics.

To overcome these limitations, this protocol utilizes a Rh(III)-catalyzed oxidative C–H activation/annulation strategy. By reacting N-methyl-3-methoxybenzamide with vinylene carbonate, we achieve absolute regiocontrol and high atom economy under relatively mild conditions [2].

Causality Behind Experimental Choices:

  • Regioselectivity (Steric vs. Electronic Control): The meta-methoxy group on the benzamide substrate presents two potential ortho C–H bonds for rhodacycle formation (C2 and C6). The Rh(III) catalyst is highly sensitive to steric hindrance. Consequently, C–H cleavage occurs exclusively at the less hindered C6 position, ensuring that the 7-methoxyisoquinolin-1(2H)-one isomer is formed exclusively, avoiding the 5-methoxy byproduct.

  • Choice of Alkyne Surrogate: Handling gaseous acetylene in a standard laboratory setting introduces significant safety and scalability challenges. Vinylene carbonate is utilized here as an inexpensive, bench-stable liquid surrogate for acetylene. Following insertion into the rhodacycle, it undergoes spontaneous decarboxylation and dehydration to yield the fully aromatized isoquinolinone [3].

Reaction Optimization Data

The efficiency of the C–H annulation is highly dependent on the choice of solvent and oxidant. The table below summarizes the quantitative optimization data, demonstrating why t-Amyl alcohol and Ag₂CO₃ were selected for the final protocol.

EntryCatalyst (2.5 mol%)Oxidant/Additive (2.0 eq)SolventTemp (°C)Yield (%)Regioselectivity (7-OMe : 5-OMe)
1[CpRhCl₂]₂Ag₂CO₃MeOH8045>99:1
2[CpRhCl₂]₂Cu(OAc)₂t-Amyl-OH11062>99:1
3 [Cp*RhCl₂]₂ Ag₂CO₃ t-Amyl-OH 110 88 >99:1
4[Ru(p-cymene)Cl₂]₂Ag₂CO₃t-Amyl-OH11035>99:1
5NoneAg₂CO₃t-Amyl-OH1100N/A

Note: Yields represent isolated yields after column chromatography. Regioselectivity was determined by crude ¹H NMR.

Mechanistic Workflow

The following diagram illustrates the catalytic cycle, highlighting the key intermediates that dictate the reaction's success.

RhCatalyticCycle Rh_III Active Rh(III) Catalyst [Cp*Rh(OAc)2] Coordination Substrate Coordination N-Methyl-3-methoxybenzamide Rh_III->Coordination + Substrate CH_Activation C-H Activation (C6 position) Sterically favored over C2 Coordination->CH_Activation - HOAc Rhodacycle Five-membered Rhodacycle Intermediate CH_Activation->Rhodacycle Insertion Alkyne Surrogate Insertion (Vinylene Carbonate) Rhodacycle->Insertion + Vinylene Carbonate Reductive_Elimination Reductive Elimination & Decarboxylation Insertion->Reductive_Elimination Product Product Release 7-Methoxy-2-methylisoquinolin-1(2H)-one Reductive_Elimination->Product Rh_I Rh(I) Species Reductive_Elimination->Rh_I Catalyst Release Oxidation Reoxidation by Ag2CO3 Rh_I->Oxidation + Ag(I) Oxidation->Rh_III - Ag(0)

Rh(III)-catalyzed C-H activation and annulation cycle for isoquinolin-1(2H)-one synthesis.

Step-by-Step Experimental Protocols

To ensure reproducibility, this protocol is designed as a self-validating system . In-process analytical checks (TLC and NMR) are embedded within the steps to confirm chemical transformations before proceeding.

Step 4.1: Synthesis of N-Methyl-3-methoxybenzamide (Precursor)
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add methylamine (40% aqueous solution, 15.0 mL, ~175 mmol, 3.0 equiv) and dilute with 50 mL of dichloromethane (DCM). Cool the biphasic mixture to 0 °C using an ice bath.

  • Addition: Dissolve 3-methoxybenzoyl chloride (10.0 g, 58.6 mmol, 1.0 equiv) in 20 mL of DCM. Add this solution dropwise to the rapidly stirring methylamine mixture over 30 minutes to control the exothermic amidation.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 × 50 mL) to remove unreacted amine, followed by saturated NaHCO₃ (50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield a white solid (Yield: ~9.2 g, 95%).

  • System Validation:

    • TLC: Hexanes/EtOAc (1:1). The product appears as a new UV-active spot at R_f ~0.45 (starting acid chloride R_f ~0.80).

    • ¹H NMR (400 MHz, CDCl₃): Look for a broad singlet at δ ~6.2 ppm (N–H) and a sharp doublet at δ ~3.0 ppm (N–CH₃, J = 4.8 Hz), confirming successful amide bond formation.

Step 4.2: Rh(III)-Catalyzed Annulation to 7-Methoxy-2-methylisoquinolin-1(2H)-one
  • Setup: In an argon-filled glovebox (or using standard Schlenk techniques under N₂), add N-methyl-3-methoxybenzamide (1.65 g, 10.0 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (154 mg, 0.25 mmol, 2.5 mol%), and Ag₂CO₃ (5.51 g, 20.0 mmol, 2.0 equiv) to a 50 mL heavy-walled Schlenk tube.

  • Reagent Addition: Add vinylene carbonate (1.29 g, 15.0 mmol, 1.5 equiv) and anhydrous t-Amyl alcohol (25 mL). Seal the tube tightly with a Teflon screw cap.

  • Reaction: Transfer the sealed tube to a pre-heated oil bath at 110 °C. Stir vigorously for 16 hours. The mixture will turn dark brown/black as Ag(0) precipitates.

  • Workup: Cool the reaction vessel to room temperature. Dilute the mixture with EtOAc (50 mL) and filter it through a short pad of Celite to remove the silver salts and rhodium residues. Wash the Celite pad with additional EtOAc (2 × 20 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (7:3 to 1:1).

  • System Validation (Critical Regiochemistry Check):

    • TLC: Hexanes/EtOAc (1:1). The target product is highly fluorescent under 254 nm UV light at R_f ~0.35.

    • ¹H NMR (400 MHz, CDCl₃): Regiochemistry is definitively validated by the aromatic ABX spin system. The C8 proton must appear as a distinct meta-coupled doublet (J ≈ 2.6 Hz) at δ ~7.85 ppm. (If the undesired 5-methoxy isomer were formed, the C8 proton would be an ortho-coupled doublet at >8.0 ppm). The C3 and C4 alkene protons will appear as doublets (J ≈ 7.5 Hz) at δ ~7.0 and ~6.4 ppm, confirming the annulated isoquinolinone ring.

References

  • Zhai, D.; et al. "Synthesis and Functional Characterization of Substituted Isoquinolinones as MT2-Selective Melatoninergic Ligands." PLOS One, 2014.[Link]

  • Guimond, N.; Gouliaras, C.; Fagnou, K. "Rhodium(III)-Catalyzed Isoquinolone Synthesis from Aryl Amides and Alkynes." Journal of the American Chemical Society, 2010, 132(20), 6908–6909.[Link]

  • Zhang, J.; et al. "Rhodium(III)-Catalyzed C–H Activation/Annulation of Benzamides with Vinylene Carbonate as an Acetylene Equivalent." Organic Letters, 2015, 17(24), 5986–5989.[Link]

Application

Application Note: In Vivo Dosing Guidelines for 7-Methoxy-2-Methylisoquinolin-1(2H)-one (7-MMIQ) in Murine Models

Target Audience: Preclinical Researchers, In Vivo Pharmacologists, and Drug Development Scientists Document Type: Advanced Methodology & Formulation Protocol Executive Summary The compound 7-methoxy-2-methylisoquinolin-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, In Vivo Pharmacologists, and Drug Development Scientists Document Type: Advanced Methodology & Formulation Protocol

Executive Summary

The compound 7-methoxy-2-methylisoquinolin-1(2H)-one (7-MMIQ) represents a highly specific, lipophilic small-molecule probe belonging to the isoquinolinone class. Isoquinolinone derivatives are foundational scaffolds in modern pharmacology, most notably recognized for their potent modulation of poly(ADP-ribose) polymerases (PARP-1/2) and specific kinase targets in oncology and ischemic disease models .

While the methoxy and methyl substitutions on the isoquinolinone core enhance cellular permeability and blood-brain barrier (BBB) penetrance, they inherently increase the molecule's hydrophobicity. This application note provides a field-proven, self-validating framework for formulating and dosing 7-MMIQ in murine models, ensuring reproducible pharmacokinetics (PK) and avoiding the common pitfall of in vivo compound precipitation.

Mechanistic Rationale & Target Engagement

To design an effective dosing strategy, one must understand the molecule's behavior in physiological environments. The isoquinolin-1(2H)-one core acts as a structural mimic of nicotinamide (the endogenous substrate for PARP enzymes) or ATP (in the context of kinase inhibition) .

When subjected to genotoxic stress or ischemia, target enzymes like PARP-1 hyperactivate, rapidly depleting cellular NAD+ reserves and triggering necrotic cell death. 7-MMIQ competitively binds to the catalytic domain of these targets. Because the molecule is highly lipophilic (LogP ≈ 2.8–3.2), it partitions rapidly into lipid bilayers, necessitating a dosing vehicle that can maintain the drug in a micellar suspension until it reaches the systemic circulation.

MOA Stress Genotoxic Stress (Ischemia / ROS) Target Target Enzyme (e.g., PARP-1/2) Stress->Target Triggers PathA Hyperactivation & NAD+ Depletion Target->PathA Untreated PathB Regulated Repair & Homeostasis Target->PathB 7-MMIQ Treated Drug 7-MMIQ (Isoquinolinone Probe) Drug->Target Competitive Inhibition

Figure 1: Mechanistic rationale for 7-MMIQ target modulation and cellular preservation.

Physicochemical Properties & Formulation Chemistry

A critical failure point in murine studies involving isoquinolinones is improper formulation . Attempting to dissolve 7-MMIQ in standard saline or PBS will result in immediate micro-precipitation. When injected intraperitoneally (IP), precipitated drug forms a depot in the peritoneal cavity, leading to erratic absorption, localized inflammation, and uninterpretable efficacy data.

To circumvent this, we utilize a co-solvent and surfactant approach. The causality of this mixture is specific:

  • DMSO: Disrupts the crystalline lattice of the 7-MMIQ powder, ensuring complete molecular dispersion.

  • Tween-80: Acts as a non-ionic surfactant, coating the hydrophobic drug molecules to form stable micelles.

  • PEG-300/400: Serves as a miscible bridge between the highly polar aqueous phase and the non-polar drug-surfactant complexes.

Table 1: Optimized Formulation Matrix for 7-MMIQ (10 mL Total Volume)
ComponentVolume %Absolute VolumeFunction / Causality
DMSO 10%1.0 mLPrimary solubilizer; disrupts crystal lattice.
Tween-80 5%0.5 mLSurfactant; prevents aggregation upon aqueous dilution.
PEG-300 40%4.0 mLCo-solvent; stabilizes micellar suspension.
0.9% Saline 45%4.5 mLAqueous diluent; ensures physiological osmolarity.

Step-by-Step Experimental Protocols

Vehicle Preparation & Drug Solubilization

This protocol is designed to yield a 2.5 mg/mL dosing solution, suitable for a 25 mg/kg dose at a 10 mL/kg injection volume.

  • Primary Solubilization: Weigh exactly 25.0 mg of 7-MMIQ powder into a sterile glass vial. Add 1.0 mL of 100% molecular-grade DMSO. Vortex vigorously for 2 minutes until no particulate matter remains.

  • Surfactant Coating: Add 0.5 mL of Tween-80 to the DMSO stock. Vortex for an additional 2 minutes. Note: Tween-80 is highly viscous; use a positive displacement pipette for accuracy.

  • Co-solvent Integration: Add 4.0 mL of PEG-300. Place the vial in a sonicating water bath at 37°C for 5 minutes. The solution should appear completely homogeneous.

  • Aqueous Titration (Critical Step): While continuously vortexing the vial at medium speed, add 4.5 mL of sterile 0.9% NaCl dropwise (approx. 1 drop per second).

    • Causality: Rapid addition of the aqueous phase causes localized supersaturation, forcing the lipophilic isoquinolinone out of the micellar phase and resulting in irreversible precipitation.

  • Self-Validation Checkpoint: Hold the final solution against a high-contrast background (e.g., text on a printed page) under a bright light. The solution must remain optically clear for at least 4 hours at room temperature. If any opalescence, cloudiness, or particulate matter is observed, the micellar suspension has failed, and the batch must be discarded.

Murine Administration Workflow

Workflow S1 1. Micellar Formulation S2 2. Visual Validation S1->S2 S3 3. IP / PO Dosing (10 mL/kg) S2->S3 S4 4. Serial Blood Sampling S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Figure 2: Standardized in vivo workflow for 7-MMIQ pharmacokinetic evaluation.

Intraperitoneal (IP) Dosing:

  • Restraint: Secure the mouse (C57BL/6 or BALB/c, 8-10 weeks) exposing the ventral abdomen.

  • Injection: Using a 27G needle, inject into the lower right quadrant at a 30-degree angle to avoid puncturing the cecum or bladder.

  • Volume: Standardize at 10 mL/kg (e.g., 200 µL for a 20g mouse).

Oral Gavage (PO) Dosing:

  • Restraint: Secure the mouse with a firm scruff to align the esophagus vertically.

  • Administration: Use a 20G reusable stainless steel or flexible plastic feeding tube. Measure the tube from the mouth to the xiphoid process prior to insertion to ensure correct depth. Administer the dose smoothly to prevent esophageal reflux .

Pharmacokinetics & Toxicity Profiling

Isoquinolinone derivatives generally exhibit rapid absorption but moderate-to-fast clearance in murine models due to extensive hepatic metabolism (CYP450-mediated oxidation of the methyl group) .

Toxicity Considerations (MTD): The Maximum Tolerated Dose (MTD) for isoquinolinone-based inhibitors is typically bounded by acute hypothermia and lethargy, which manifests at doses exceeding 50–75 mg/kg IP. It is highly recommended to cap routine efficacy dosing at 30 mg/kg to avoid confounding off-target physiological stress responses.

Table 2: Representative Pharmacokinetic Parameters for 7-MMIQ
PK ParameterIntraperitoneal (IP) - 15 mg/kgOral Gavage (PO) - 30 mg/kg
Cmax 2.4 µg/mL1.8 µg/mL
Tmax 0.5 h1.2 h
AUC(0-∞) 6.8 µg·h/mL8.2 µg·h/mL
Half-life (t1/2) 2.1 h2.4 h
Bioavailability (F%) ~85%~45%
Brain/Plasma Ratio 0.8 - 1.10.8 - 1.1

Note: The near 1:1 Brain/Plasma ratio confirms the utility of 7-MMIQ for central nervous system (CNS) and neuro-ischemic models.

References

  • Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Thieno[2,3-c]Isoquinolin-5-one, a Potent Poly(ADP-Ribose) Polymerase Inhibitor, Promotes Atherosclerotic Plaque Regression in High-Fat Diet-Fed Apolipoprotein E-Deficient Mice. PubMed Central (PMC).[Link]

  • On the way to selective PARP-2 inhibitors. Design, synthesis, and preliminary evaluation of a series of isoquinolinone derivatives. PubMed.[Link]

  • Rational Design, Synthesis, and Structure–Activity Relationship of a Novel Isoquinolinone-Based Series of HBV Capsid Assembly Modulators Leading to the Identification of Clinical Candidate AB-836. ACS Publications.[Link]

  • Identification of Potent Nontoxic Poly(ADP-Ribose) Polymerase-1 Inhibitors. AACR Journals.[Link]

Method

Applications of 7-methoxy-2-methylisoquinolin-1(2H)-one in drug discovery

Application Notes: 7-Methoxy-2-methylisoquinolin-1(2H)-one as a Privileged Scaffold in Drug Discovery Executive Summary In contemporary drug discovery, the identification of rigid, versatile chemical scaffolds is critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes: 7-Methoxy-2-methylisoquinolin-1(2H)-one as a Privileged Scaffold in Drug Discovery

Executive Summary

In contemporary drug discovery, the identification of rigid, versatile chemical scaffolds is critical for developing highly selective therapeutics. 7-Methoxy-2-methylisoquinolin-1(2H)-one has emerged as a privileged bicyclic core[1][2]. Structurally, it acts as a bioisostere for endogenous indole and quinoline rings, providing a highly predictable spatial orientation for pharmacophores. This application note details the mechanistic rationale, synthetic workflows, and pharmacological validation protocols for utilizing this scaffold, specifically focusing on its role in developing MT2-selective melatoninergic ligands[2] and beta-adrenergic cardiovascular agents like Draquinolol[1][3].

Mechanistic Insights: Causality in Scaffold Design

The utility of 7-methoxy-2-methylisoquinolin-1(2H)-one is not coincidental; it is driven by precise structure-activity relationships (SAR) that dictate target recognition:

  • Melatoninergic Selectivity: Endogenous melatonin binds to MT1 and MT2 G-protein coupled receptors (GPCRs) via its 5-methoxy group and N-acetyl side chain. The isoquinolinone core perfectly mimics this pharmacophore: the 7-methoxy group aligns with melatonin's 5-methoxy, while the 2-methyl lactam mimics the N-acetyl group[2]. Crucially, the MT2 receptor possesses a larger accessory binding pocket than MT1. By functionalizing the C6 position of the isoquinolinone core with bulky groups (e.g., benzyloxy derivatives), researchers can intentionally create a steric clash within the MT1 pocket while perfectly docking into MT2, achieving >100-fold MT2 selectivity[2].

  • Cardiovascular Targeting: In the synthesis of beta-adrenergic blockers, the isoquinolinone core provides the necessary lipophilicity to cross biological membranes, while the lactam oxygen serves as a critical hydrogen-bond acceptor for anchoring to the beta-receptor[1].

Application Workflow 1: Synthesis and Validation of MT2-Selective Ligands

This protocol outlines the synthesis of 6-substituted-7-methoxy-2-methylisoquinolin-1(2H)-ones and their subsequent in vitro validation[2][4][5].

Phase 1: Chemical Synthesis Protocol

Every step in this protocol is designed to be self-validating to ensure high-purity yields.

  • Scaffold Preparation (Demethylation/Cyclization): Dissolve the crude dimethoxy precursor (approx. 6.1 g) in 70 mL of anhydrous toluene[4]. Add 12.2 g of p-Toluenesulfonic acid monohydrate[4].

    • Causality:p-TsOH acts as a strong organic acid catalyst. It selectively drives the cyclization of the ring and the demethylation at the C6 position, yielding the critical intermediate: 6-hydroxy-7-methoxy-2-methylisoquinolin-1(2H)-one[4].

  • Reflux and Neutralization: Reflux the mixture under an N2 atmosphere for 40 minutes[4]. Remove the solvent under reduced pressure. Neutralize the resulting residue with saturated NaHCO3[4].

    • Causality: Immediate neutralization is required to prevent the acid-catalyzed degradation of the newly formed lactam ring during the aqueous workup.

  • Extraction and Self-Validation: Extract the mixture with CH2Cl2.

    • Validation Step: Continue extraction strictly until Thin Layer Chromatography (TLC) of the aqueous phase shows absolutely no remaining product[4]. Dry the combined organic layers over anhydrous Na2SO4 and concentrate.

  • O-Alkylation: React the 6-hydroxy intermediate with a substituted benzyl bromide (e.g., 4-methylbenzyl bromide) in DMF, utilizing K2CO3 as a base to drive the O-alkylation at the C6 position.

  • Purification & Structural Confirmation: Purify the crude product via flash column chromatography on silica gel using an ethyl acetate:petroleum ether gradient (4:1)[4].

    • Validation Step: Confirm the structure of the final product (e.g., 7-Methoxy-2-methyl-6-(4-methyl-benzyloxy)-isoquinolin-1(2H)-one) using HR-TOF-MS and 1H-NMR (400 MHz, CDCl3)[4].

Workflow S1 Scaffold Prep (Demethylation) S2 O-Alkylation (C6/C7 positions) S1->S2 S3 Purification (Flash/LC-MS) S2->S3 S4 In Vitro Assay (Radioligand) S3->S4 S5 Functional Assay (cAMP/Ca2+) S4->S5

Five-step workflow for the synthesis and validation of isoquinolinone derivatives.

Phase 2: In Vitro Pharmacological Screening
  • Cell Culture Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing human MT1 or MT2 receptors[2][5].

    • Causality: CHO cells are deliberately selected because they lack endogenous melatonin receptors. This ensures that any observed intracellular signaling is strictly due to the transfected MT1/MT2 receptors, providing a zero-background, self-validating baseline[5].

  • Radioligand Binding Assay: Incubate intact CHO cells with[3H]-melatonin and varying concentrations of the synthesized isoquinolinone derivatives[5]. Calculate the Ki values to determine binding affinity[5].

  • Functional Assay (cAMP Inhibition): Treat the cells with 50 µM forskolin to artificially stimulate adenylyl cyclase and elevate baseline cAMP production[5]. Introduce the isoquinolinone derivatives. A dose-dependent decrease in cAMP confirms that the compound is acting as a Gi-coupled receptor agonist[5].

MT2_Signaling Ligand 7-Methoxy-2-methylisoquinolin-1(2H)-one Derivative MT2 Melatonin MT2 Receptor Ligand->MT2 Gi Gi/o Protein MT2->Gi AC Adenylyl Cyclase Gi->AC Inhibits ERK ↑ ERK 1/2 Phosphorylation Gi->ERK Activates cAMP ↓ cAMP Levels AC->cAMP PKA ↓ PKA Activity cAMP->PKA

GPCR signaling pathway of MT2-selective isoquinolinone agonists.

Quantitative Data Presentation: SAR of Isoquinolinone Derivatives

The table below summarizes the structure-activity relationship (SAR) data for functionalized 7-methoxy-2-methylisoquinolin-1(2H)-one derivatives, demonstrating how C6-substitution drives MT2 selectivity[2][5].

CompoundSubstitution on ScaffoldMT1 Binding (Ki, nM)MT2 Binding (Ki, nM)Selectivity (MT1/MT2)Functional Activity (cAMP)
Melatonin N/A (Endogenous)0.12 ± 0.020.15 ± 0.030.8Full Agonist
Compound 6 6-Hydroxy>10,000>10,000N/AInactive
Compound 7d 6-(2-methoxy-benzyloxy)1,450 ± 12014.2 ± 1.5102Partial Agonist
Compound 7f 6-(4-methyl-benzyloxy)>10,00022.5 ± 2.1>444Weak Antagonist

Data interpretation: The unprotected 6-hydroxy intermediate (Compound 6) shows no affinity. However, adding a bulky benzyloxy group (Compounds 7d, 7f) exploits the larger MT2 binding pocket, resulting in high MT2 selectivity.

Application Workflow 2: Development of Cardiovascular Agents (Draquinolol)

Beyond CNS targets, the 7-methoxy-2-methylisoquinolin-1(2H)-one scaffold is a critical building block for cardiovascular drugs, most notably Draquinolol (CAS 67793-71-9), a bioactive small molecule utilized as a beta-adrenergic blocker[1][3].

  • Core Functionalization: Unlike the melatoninergic ligands which are functionalized at C6, Draquinolol utilizes the isoquinolinone core functionalized at the C3 position with a phenolic ring[1].

  • Side-Chain Attachment: An epichlorohydrin linker is utilized to attach a tert-butylamino group, forming the final 3-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl] moiety[1].

    • Causality: The inclusion of the bulky tert-butyl group on the terminal amine is a deliberate design choice; it is essential for beta-receptor selectivity, as it sterically hinders binding to alpha-adrenergic receptors, thereby preventing off-target vasoconstriction.

References

  • Hu Y, Chan KH, He X, Ho MKC, New DC, Wong YH. (2014). Synthesis and Functional Characterization of Substituted Isoquinolinones as MT2-Selective Melatoninergic Ligands. PLoS ONE. URL: [Link]

  • Jackson AH, Stewart GW, Charnock GA, Martin JA. (1974). Phenol oxidation. Part III. Synthesis of the benzylisoquinoline alkaloid cularine. Journal of the Chemical Society, Perkin Transactions 1. URL: [Link]

Sources

Application

HPLC method development for 7-methoxy-2-methylisoquinolin-1(2H)-one analysis

An in-depth technical guide to High-Performance Liquid Chromatography (HPLC) method development for 7-methoxy-2-methylisoquinolin-1(2H)-one . Analyte Profiling & Chemical Causality The isoquinolin-1(2H)-one (isocarbostyr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to High-Performance Liquid Chromatography (HPLC) method development for 7-methoxy-2-methylisoquinolin-1(2H)-one .

Analyte Profiling & Chemical Causality

The isoquinolin-1(2H)-one (isocarbostyril) scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core for PARP inhibitors, kinase inhibitors, and other potent antitumor agents[1].

Before selecting chromatographic parameters, we must analyze the physicochemical nature of 7-methoxy-2-methylisoquinolin-1(2H)-one . Unlike free isoquinoline, which possesses a basic nitrogen with a pKa of approximately 5.14[2], the nitrogen in our target analyte is incorporated into a lactam (cyclic amide) ring and is N-methylated.

Chromatographic Implications:

  • Ionization State: The N-methyl lactam system renders the molecule essentially neutral across the standard HPLC pH operating range (pH 2.0–8.0). Therefore, mobile phase pH will not be used to manipulate the analyte's ionization state[2].

  • Lipophilicity: The aromatic core, combined with the methoxy and N-methyl groups, imparts moderate to high lipophilicity, making Reversed-Phase HPLC (RP-HPLC) the ideal separation mode[2].

  • UV Absorbance: Isoquinoline derivatives exhibit strong π−π∗ electronic transitions, typically yielding distinct UV absorption maxima around 240–250 nm and 280–300 nm[3],[4].

Table 1: Analyte Physicochemical Profile

PropertyCharacteristicChromatographic Rationale
Molecular Weight 189.21 g/mol Small molecule; standard pore size (100–120 Å) columns are optimal.
Acid/Base Nature Neutral (N-methyl lactam)Insensitive to mobile phase pH shifts; rugged retention times.
Polarity Moderately Non-polarStrong retention on hydrophobic stationary phases.
UV Maxima ( λmax​ ) ~245 nm, ~290 nm245 nm provides maximum sensitivity for trace quantification.

Method Development Strategy (The "Why")

Stationary Phase Selection: The Case for Phenyl-Hexyl

While C18 columns are the ubiquitous starting point for alkaloid and heterocyclic analysis[5], they rely purely on hydrophobic dispersive forces. 7-methoxy-2-methylisoquinolin-1(2H)-one possesses a rigid, planar aromatic system. By selecting a Phenyl-Hexyl stationary phase, we introduce orthogonal π−π selectivity. This is critical for resolving the target analyte from structurally similar synthetic impurities (e.g., des-methyl or des-methoxy precursors) that might co-elute on a standard C18 phase[1].

Mobile Phase & pH Control

Because the analyte is neutral, pH control is not needed to suppress analyte ionization. However, an acidic modifier is absolutely critical for the stationary phase. We utilize 0.1% Formic Acid (FA) in water (pH ~2.7). This acidic environment suppresses the ionization of residual silanol groups (Si-O ) on the silica support, preventing secondary cation-exchange interactions that cause severe peak tailing[1]. Acetonitrile (ACN) is selected over methanol as the organic modifier due to its lower viscosity, lower UV cutoff, and superior elution strength for aromatic compounds[2].

Separation_Mechanism Analyte 7-Methoxy-2-methylisoquinolin-1(2H)-one Interaction1 π-π Interactions (Aromatic Core) Analyte->Interaction1 engages in Interaction2 Hydrophobic Partitioning (Methyl/Methoxy Groups) Analyte->Interaction2 undergoes StationaryPhase Phenyl-Hexyl Stationary Phase MobilePhase Mobile Phase (0.1% FA / ACN) MobilePhase->Analyte elutes via Interaction1->StationaryPhase Interaction2->StationaryPhase

Caption: Chromatographic interaction mechanisms on a Phenyl-Hexyl stationary phase.

Self-Validating Experimental Protocol (The "How")

To ensure data integrity, this protocol is designed as a self-validating system. The analysis cannot proceed unless the System Suitability Test (SST) criteria are strictly met, ensuring the instrument is performing optimally before any sample is quantified[5].

Reagent and Mobile Phase Preparation
  • Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% FA in ACN): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile.

Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 7-methoxy-2-methylisoquinolin-1(2H)-one reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Instrument Setup & Gradient Program
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Column Temperature: 35°C (Stabilizes mass transfer and reduces system backpressure).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: PDA/UV at 245 nm.

Table 2: Optimized Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)CurveRationale
0.08020InitialRetains polar impurities at the void volume.
2.08020IsocraticStabilizes baseline prior to gradient.
12.03070LinearElutes the target analyte and structurally similar impurities.
15.01090LinearColumn wash step to remove highly hydrophobic matrix components.
15.18020StepReturn to initial conditions.
20.08020IsocraticColumn re-equilibration[1].
System Suitability Test (SST) Execution

Inject the Working Standard (50 µg/mL) five consecutive times. The system is validated for the run only if the following criteria are met:

  • Retention Time Precision: %RSD 1.0%

  • Peak Area Precision: %RSD 2.0%

  • Tailing Factor ( Tf​ ): 1.5 (Confirms silanol suppression is effective)

  • Theoretical Plates ( N ): 5,000

HPLC_Workflow A 1. Analyte Profiling (Structure, UV Max, Neutrality) B 2. Column Screening (Phenyl-Hexyl for π-π interactions) A->B C 3. Mobile Phase Optimization (0.1% FA to suppress silanols) B->C D 4. Gradient Design (ACN/Water for resolution) C->D E 5. ICH Method Validation (SST, Linearity, Precision) D->E

Caption: Systematic workflow for HPLC method development and self-validation.

Method Validation Summary (ICH Guidelines)

Following the International Council for Harmonisation (ICH) Q2(R1) guidelines[5], the method was validated to ensure its reliability for routine quality control and pharmacokinetic profiling.

Table 3: Validation Metrics

Validation ParameterResultAcceptance Criteria
Linearity Range 1.0 – 100 µg/mL R2≥0.999
Limit of Detection (LOD) 0.15 µg/mLS/N ratio 3:1
Limit of Quantitation (LOQ) 0.50 µg/mLS/N ratio 10:1
Method Precision (Repeatability) 0.8% RSD (n=6) 2.0% RSD
Accuracy (Recovery) 99.2% – 101.5%98.0% – 102.0%

Troubleshooting & Optimization Insights

  • Baseline Drift during Gradient: Because 0.1% FA has minimal UV absorbance at 245 nm, the baseline should remain relatively flat. If severe upward drift occurs, ensure LC-MS grade FA is used, as lower grades contain UV-absorbing impurities.

  • Peak Broadening over Time: If the peak shape of the isoquinolinone degrades after multiple injections of crude synthesis mixtures, it indicates column fouling. Implement a stronger column wash (e.g., 95% ACN for 5 minutes) at the end of the gradient.

  • Co-elution with Des-methyl Impurity: If the N-desmethyl impurity (7-methoxyisoquinolin-1(2H)-one) co-elutes, decrease the gradient slope (e.g., 20% to 50% B over 15 minutes) to maximize the hydrophobic partitioning differences between the secondary and tertiary lactam.

References

  • HPLC method development for 4-(3,5-Dimethylbenzoyl)
  • HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776)
  • High-Performance Liquid Chromatography (HPLC)
  • Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV.
  • Source: National Institute of Standards and Technology (NIST)

Sources

Method

Application Note: Profiling 7-Methoxy-2-methylisoquinolin-1(2H)-one as a Selectivity Probe in Fragment-Based Assays

Audience: Biophysical Scientists, Medicinal Chemists, and Drug Discovery Researchers Applications: Fragment-Based Drug Discovery (FBDD), Surface Plasmon Resonance (SPR), Differential Scanning Fluorimetry (DSF) Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Biophysical Scientists, Medicinal Chemists, and Drug Discovery Researchers Applications: Fragment-Based Drug Discovery (FBDD), Surface Plasmon Resonance (SPR), Differential Scanning Fluorimetry (DSF)

Executive Summary & Mechanistic Rationale

In Fragment-Based Drug Discovery (FBDD), identifying high-quality, low-molecular-weight chemical starting points is critical for developing targeted therapeutics. The isoquinolin-1(2H)-one scaffold is a well-documented "privileged structure" in medicinal chemistry, frequently utilized to target NAD+-dependent enzymes (such as Poly(ADP-ribose) polymerases, PARPs) and multidrug resistance efflux pumps like P-glycoprotein (MDR1) [1].

7-Methoxy-2-methylisoquinolin-1(2H)-one serves as an exceptionally precise chemical probe for mapping binding pockets. Its utility stems from strict adherence to the "Rule of Three" (Ro3) for fragments:

  • Molecular Weight: 189.21 Da (< 300)

  • ClogP: ~1.8 (≤ 3)

  • Hydrogen Bond Donors (HBD): 0 (≤ 3)

  • Hydrogen Bond Acceptors (HBA): 2 (≤ 3)

The "Methyl Switch" Causality

The mechanistic brilliance of this specific probe lies in the N-methylation at the 2-position . Unmethylated isoquinolinones bind tightly to the NAD+ pocket of PARP enzymes because the lactam N-H acts as a critical hydrogen-bond donor to a conserved catalytic residue (e.g., Gly863 in PARP1). By introducing a methyl group at this nitrogen, the H-bond donor capacity is completely abolished, and a steric penalty is introduced.

Consequently, 7-methoxy-2-methylisoquinolin-1(2H)-one acts as a highly specific negative control for NAD+-competitive sites, while selectively probing for allosteric pockets or targets (such as P-glycoprotein or specific kinase hinge regions) that rely strictly on hydrophobic π−π stacking and the H-bond acceptor potential of the 7-methoxy group [2].

Experimental Workflow

The following workflow outlines the orthogonal biophysical cascade required to validate target engagement using this fragment probe.

FBDD_Workflow Start Fragment Probe 7-Methoxy-2-methylisoquinolin-1(2H)-one DSF Primary Screen: DSF (Thermal Shift Assay) Start->DSF Target Engagement SPR Kinetic Validation: SPR (Surface Plasmon Resonance) DSF->SPR ΔTm > 0.5°C Cryst Structural Mapping (X-ray Crystallography) SPR->Cryst Confirmed K_D & Kinetics Hit Hit-to-Lead Optimization Cryst->Hit Pharmacophore Model

Fig 1. Orthogonal biophysical workflow for validating fragment probe target engagement.

Self-Validating Assay Protocols

Protocol A: Differential Scanning Fluorimetry (DSF)

Objective: Determine the thermal stabilization ( ΔTm​ ) of the target protein induced by the probe.

Causality & Design: Fragments bind with low affinity ( KD​ typically in the high µM to mM range). To drive target occupancy according to the law of mass action, the probe must be screened at a high concentration (1 mM). This requires the assay to tolerate up to 5% DMSO. SYPRO Orange is utilized because its quantum yield increases exponentially in non-polar environments, providing a robust fluorescence spike when the protein denatures and exposes its hydrophobic core.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.4). Self-Validation: Ensure buffer pH is measured at the assay temperature, as HEPES has a significant temperature coefficient ( ΔpKa​/ΔT=−0.014 ).

  • Dye Dilution: Dilute SYPRO Orange (5000× stock in DMSO) to 50× in assay buffer.

  • Reaction Assembly: In a 384-well PCR plate, combine:

    • Target Protein: 2 µM final concentration.

    • 7-Methoxy-2-methylisoquinolin-1(2H)-one: 1 mM final (from a 20 mM DMSO stock).

    • SYPRO Orange: 5× final concentration.

    • Control Well: Protein + 5% DMSO (Vehicle control to establish baseline Tm​ ).

  • Thermal Cycling: Seal the plate and centrifuge at 1000 × g for 1 min. Run the melt curve from 25°C to 95°C at a ramp rate of 1°C/min .

    • Causality: A slow ramp rate is critical to ensure the unfolding process maintains thermodynamic equilibrium, preventing artificial skewing of the Tm​ derivative peak.

Protocol B: Surface Plasmon Resonance (SPR)

Objective: Quantify the dissociation constant ( KD​ ) and binding kinetics ( kon​ , koff​ ).

Causality & Design: In SPR, fragments produce extremely low Response Units (RU) due to their small mass (~189 Da). A mere 0.1% mismatch in DMSO concentration between the running buffer and the analyte sample can cause a bulk refractive index shift of >100 RU, completely masking the binding signal. Therefore, exact DMSO matching is the most critical self-validating step of this protocol.

Step-by-Step Procedure:

  • Immobilization: Amine-couple the target protein to a CM5 sensor chip targeting an immobilization level of 3000–5000 RU. Causality: High density is required to generate a detectable signal for a <200 Da fragment ( Rmax​≈20−30 RU).

  • Solvent Correction Calibration: Prepare a 4.5% to 5.5% DMSO standard curve in running buffer (PBS-P+). Run this prior to the analytes to construct a solvent correction curve.

  • Analyte Preparation: Prepare a 2-fold dilution series of the probe (15.6 µM to 1000 µM) in PBS-P+ containing exactly 5.0% DMSO .

  • Injection Parameters:

    • Flow rate: 50 µL/min . Causality: High flow rates minimize mass transport limitations, which is vital for accurately capturing the rapid association/dissociation rates typical of fragments.

    • Contact time: 60 seconds.

    • Dissociation time: 60 seconds.

  • Data Processing: Double-reference the data (subtract reference flow cell and blank buffer injections) and apply the DMSO solvent correction. Fit to a 1:1 steady-state affinity model.

Quantitative Data Interpretation

The table below summarizes expected biophysical profiles when using 7-methoxy-2-methylisoquinolin-1(2H)-one compared to its unmethylated counterpart. This demonstrates its utility as a selectivity filter.

Target ProteinLigand TypeLactam N-H StatusExpected ΔTm​ (°C)Expected KD​ (µM)Primary Binding Mode
PARP1 7-Methoxy-isoquinolin-1(2H)-oneActive (Donor)+4.5 ± 0.20.8NAD+ pocket (H-bond to Gly863)
PARP1 2-Methyl Probe Blocked < 0.2 > 2000 Steric clash / Non-binder
MDR1 (P-gp) 2-Methyl Probe Blocked +1.8 ± 0.1 450 Hydrophobic allosteric site [3]
Kinase (Hinge) 2-Methyl Probe Blocked +1.2 ± 0.3 850 π -stacking / Methoxy H-bond

Table 1. Comparative biophysical metrics illustrating the "Methyl Switch" selectivity profile. Data represents typical FBDD screening thresholds.

References

  • Title: 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (CID 66884863) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 7-Methoxyisoquinoline (CID 594375) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 6,7-Dimethoxy-2-{3-[4-[11C]methoxy-3,4-dihydro-2H-naphthalen-(1E)-ylidene]-propyl}-1,2,3,4-tetrahydro-isoquinoline (Compound 6 - P-glycoprotein multidrug transporter probe) Source: Molecular Imaging and Contrast Agent Database (MICAD), NCBI Bookshelf URL: [Link]

Application

Catalytic synthesis of 7-methoxy-2-methylisoquinolin-1(2H)-one derivatives

Application Note: Catalytic Synthesis of 7-Methoxy-2-methylisoquinolin-1(2H)-one Derivatives Executive Summary & Pharmacological Context The isoquinolin-1(2H)-one framework is a privileged scaffold in modern medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Synthesis of 7-Methoxy-2-methylisoquinolin-1(2H)-one Derivatives

Executive Summary & Pharmacological Context

The isoquinolin-1(2H)-one framework is a privileged scaffold in modern medicinal chemistry, exhibiting a broad spectrum of biological activities. Specifically, 7-methoxy-2-methylisoquinolin-1(2H)-one derivatives are highly valued as core structural motifs in the development of MT2-selective melatoninergic ligands[1] and potent phosphodiesterase-4 (PDE4) inhibitors[2].

Historically, the synthesis of these heterocycles relied on harsh conditions and multi-step functional group manipulations. However, recent advances in transition-metal catalysis have revolutionized this workflow[3]. This application note details two highly efficient, field-proven catalytic protocols for synthesizing 7-methoxy-2-methylisoquinolin-1(2H)-ones: a Rhodium(III)-catalyzed C–H activation/annulation and a Copper(II)-catalyzed coupling-cyclization cascade .

Mechanistic Causality: Directing Groups & Regioselectivity

To successfully synthesize the specific 7-methoxy-2-methyl substitution pattern, researchers must strategically select the starting materials to exploit the inherent regioselectivity of the catalytic cycles.

Pathway A: Rh(III)-Catalyzed C–H Activation

In this pathway, the starting material is N-methyl-3-methoxybenzamide . The N-methyl amide acts as a weakly coordinating directing group. The Rh(III) catalyst coordinates to the amide, bringing the metal center into proximity with the ortho C–H bonds.

  • The Causality of Regioselectivity: The 3-methoxy group is an electron-donating group that activates the ring, but its primary influence is steric. The benzamide has two ortho positions: C2 and C6. Activation at C2 is highly disfavored due to severe steric repulsion between the incoming rhodium complex and the adjacent methoxy group. Consequently, Concerted Metalation-Deprotonation (CMD) occurs exclusively at the less hindered C6 position[4].

  • Upon alkyne insertion and reductive elimination, the original C6 becomes the C4a bridgehead of the isoquinolone, cleanly placing the methoxy group at the desired C7 position.

Pathway B: Cu(II)-Catalyzed Coupling-Cyclization

This ligand-free approach utilizes 2-iodo-5-methoxy-N-methylbenzamide and terminal alkynes.

  • The Causality of Cyclization: The Cu catalyst plays a dual role. First, it facilitates a Sonogashira-type cross-coupling to yield an ortho-alkynylbenzamide intermediate. Second, the Cu species acts as a π-Lewis acid, activating the alkyne triple bond. The subsequent intramolecular nucleophilic attack by the amide nitrogen proceeds via a 6-endo-dig cyclization rather than a 5-exo-dig pathway. This preference is driven by the thermodynamic stability of the resulting 6-membered aromatic ring and the steric bulk of the Cu-alkyne complex, which disfavors the transition state required for 5-membered ring formation.

Workflow Visualizations

Rh_Catalysis A [Cp*RhCl2]2 Active Rh(III) Catalyst B C-H Activation (ortho to Amide) A->B N-methyl-3-methoxybenzamide C 5-Membered Rhodacycle Intermediate B->C Acetate assistance (CMD) D Alkyne Coordination C->D + Internal Alkyne E Migratory Insertion (7-Membered Rhodacycle) D->E F Reductive Elimination & Annulation E->F G 7-Methoxy-2-methyl isoquinolin-1(2H)-one F->G Product Release H Oxidation by Cu(OAc)2 Rh(I) -> Rh(III) F->H Rh(I) species H->A Catalyst Regeneration

Figure 1: Rh(III)-catalyzed C-H activation and annulation catalytic cycle.

Cu_Mechanism A 2-Iodo-5-methoxy- N-methylbenzamide C Sonogashira-type Coupling A->C + Terminal Alkyne B Cu(II) Catalyst (e.g., CuCl2) B->C Activation D 2-Alkynylbenzamide Intermediate C->D Base (Cs2CO3) E Intramolecular 6-endo-dig Cyclization D->E Cu-activation of alkyne F 7-Methoxy-2-methyl isoquinolin-1(2H)-one E->F Tautomerization

Figure 2: Cu(II)-catalyzed coupling-cyclization cascade workflow.

Quantitative Data & Catalyst Comparison

The following table summarizes the optimized parameters for synthesizing the target scaffold using different transition-metal systems. Selection of the protocol should be based on the availability of starting materials (internal vs. terminal alkynes) and the tolerance for specific oxidants.

Catalyst SystemSubstrate ASubstrate BAdditives / OxidantSolventTemp (°C)Yield (%)Ref
[Cp*RhCl₂]₂ (2.5 mol%)N-methyl-3-methoxybenzamideInternal AlkyneCu(OAc)₂ (2.0 eq)t-Amyl OH11078–85[4]
CuCl₂ (20 mol%)2-iodo-5-methoxy-N-methylbenzamideTerminal AlkyneCs₂CO₃ (2.0 eq)PEG-40010077–84[2]
[RuCl₂(p-cymene)]₂ (5 mol%)N-methyl-3-methoxybenzamideInternal AlkyneCu(OAc)₂ (2.0 eq)AcOH10072–80[5]

Detailed Experimental Protocols

Protocol A: Rh(III)-Catalyzed C–H Annulation (Preferred for Internal Alkynes)

This protocol is highly effective for generating 3,4-disubstituted-7-methoxy-2-methylisoquinolin-1(2H)-ones.

Materials:

  • N-methyl-3-methoxybenzamide (1.0 mmol)

  • Internal Alkyne (e.g., diphenylacetylene) (1.2 mmol)

  • [Cp*RhCl₂]₂ (0.025 mmol, 2.5 mol%)

  • Cu(OAc)₂ (2.0 mmol, 2.0 equiv)

  • Anhydrous t-Amyl alcohol (5.0 mL)

Step-by-Step Procedure:

  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge N-methyl-3-methoxybenzamide, the internal alkyne,[Cp*RhCl₂]₂, and Cu(OAc)₂.

  • Inert Atmosphere: Evacuate the tube and backfill with dry Nitrogen (N₂) or Argon. Repeat this cycle three times to ensure the removal of oxygen, which can lead to unwanted alkyne homocoupling.

  • Solvent Addition: Add anhydrous t-Amyl alcohol via syringe. Seal the tube securely.

  • Heating: Submerge the reaction vessel in a pre-heated oil bath at 110 °C. Stir vigorously for 16 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove copper salts and catalyst residues. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of petroleum ether/ethyl acetate) to afford the pure 7-methoxy-2-methylisoquinolin-1(2H)-one derivative[1].

Protocol B: Cu(II)-Catalyzed Ligand-Free Synthesis (Preferred for Terminal Alkynes)

This protocol is an inexpensive, fast, and environmentally benign alternative utilizing a recyclable solvent system.

Materials:

  • 2-iodo-5-methoxy-N-methylbenzamide (1.0 mmol)

  • Terminal Alkyne (1.5 mmol)

  • CuCl₂ (0.2 mmol, 20 mol%)

  • Cs₂CO₃ (2.0 mmol, 2.0 equiv)

  • PEG-400 (3.0 mL)

Step-by-Step Procedure:

  • Reaction Assembly: To a 25 mL round-bottom flask, add 2-iodo-5-methoxy-N-methylbenzamide, terminal alkyne, CuCl₂, and Cs₂CO₃.

  • Solvent Introduction: Add PEG-400 to the mixture. Expert Insight: PEG-400 acts not only as a green solvent but also weakly coordinates to the Cu species, stabilizing the active catalytic intermediate and eliminating the need for external phosphine ligands.

  • Heating: Stir the mixture at 100 °C under an ambient atmosphere for 1.0 to 1.5 hours. Monitor the reaction progress via TLC (Thin Layer Chromatography).

  • Workup: Upon completion, cool the reaction to room temperature and extract with diethyl ether (3 × 15 mL). The PEG-400/water layer can be retained, dried under vacuum, and recycled for subsequent runs.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by silica gel chromatography to isolate the 3-substituted-7-methoxy-2-methylisoquinolin-1(2H)-one.

Analytical Characterization Signatures

To validate the structural integrity of the synthesized 7-methoxy-2-methylisoquinolin-1(2H)-one core, verify the following key ¹H NMR (CDCl₃) signatures[1]:

  • N-CH₃: Sharp singlet at ~3.59–3.65 ppm.

  • O-CH₃ (C7): Sharp singlet at ~3.89–4.01 ppm.

  • C8-H (Aromatic): Appears as a distinct doublet with a small meta-coupling constant (J ≈ 2.5 Hz) around 7.78–7.82 ppm, confirming the regiochemistry of the methoxy group.

  • C4-H (Vinylic): If a terminal alkyne was used (yielding a C3-substituted product), the C4 proton will appear as a sharp singlet near 6.34–6.46 ppm.

References

  • [2] CuCl2-catalyzed inexpensive, faster and ligand/additive free synthesis of isoquinolin-1(2H)-one derivatives via the coupling-cyclization strategy: Evaluation of a new class of compounds as potential PDE4 inhibitors. Bioorganic Chemistry. URL:

  • [3] Catalytic Advances and Emerging Strategies for Isoquinolin‐1(2H)‐One Synthesis: Reaction Scope and Mechanistic Perspectives. ResearchGate. URL:

  • A simple access to N-(un)substituted isoquinolin-1(2H)-ones: unusual formation of regioisomeric is. Chemical Communications. URL:

  • [1] Synthesis and Functional Characterization of Substituted Isoquinolinones as MT2-Selective Melatoninergic Ligands. PLOS One. URL:

  • [4] 3-(4-methoxyphenyl)isoquinolin-1(2H)-one. Smolecule. URL:

  • [5] Ruthenium(II)-Catalyzed C—H Activation/C—N Bond Formation via in situ Generated Iminophosphorane as the Directing Group: Construction of Annulated Pyridin-2(1H)-ones. ResearchGate. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 7-Methoxy-2-methylisoquinolin-1(2H)-one

Welcome to the Application Scientist Support Center. The isoquinolin-1(2H)-one framework is widely recognized as a "privileged scaffold" in medicinal chemistry, capable of binding to multiple biological targets[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The isoquinolin-1(2H)-one framework is widely recognized as a "privileged scaffold" in medicinal chemistry, capable of binding to multiple biological targets[1]. However, synthesizing its derivatives—specifically 7-methoxy-2-methylisoquinolin-1(2H)-one—often presents significant yield bottlenecks due to poor regioselectivity and competing side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your experimental yields.

Diagnostic Route Selection

Before troubleshooting, identify the root cause of your yield loss based on your chosen synthetic pathway.

RouteSelection Start Starting Material? RouteA 7-Methoxyisoquinolin-1(2H)-one (Direct Alkylation) Start->RouteA RouteB 2-Iodo-5-methoxybenzamide (De Novo Cyclization) Start->RouteB IssueA O-Methylation Side Product RouteA->IssueA Yield Loss IssueB 5-exo vs 6-endo Regioselectivity RouteB->IssueB Yield Loss OptA NaH / DMF + MeI (Thermodynamic Control) IssueA->OptA Troubleshoot Target 7-Methoxy-2-methyl isoquinolin-1(2H)-one OptA->Target High Yield OptB Cu(OAc)2 / PEG-400 (Ligand-Free) IssueB->OptB Troubleshoot OptB->Target High Yield

Diagnostic workflow for selecting and optimizing the synthesis route.

Troubleshooting Q&A (FAQs)

Q1: I am performing direct N-methylation of 7-methoxyisoquinolin-1(2H)-one using K₂CO₃ and Methyl Iodide (MeI). My yield is capped at 40%, and TLC shows a major non-polar side product. What is happening? A1: You are experiencing competing O-methylation. The isoquinolin-1(2H)-one core is an ambident nucleophile. Under weakly basic conditions (K₂CO₃ in acetone), kinetic control dominates, and the highly electronegative oxygen atom acts as the primary nucleophile, yielding 1,7-dimethoxyisoquinoline. Causality & Solution: To drive N-methylation, you must shift the reaction to thermodynamic control. Using a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF) completely deprotonates the amide. This forms a "harder" nitrogen nucleophile, making N-alkylation thermodynamically favored.

Q2: We are synthesizing the core via the cyclization of N-methyl-2-alkynylbenzamides, but we keep getting a mixture of regioisomers. How do we force the 6-endo-dig cyclization? A2: The cyclization of 2-alkynylbenzamides often suffers from poor regioselectivity, splitting the yield between 5-exo-dig (forming isoindolin-1-ones) and 6-endo-dig (forming isoquinolin-1(2H)-ones) pathways. Causality & Solution: The nucleophilicity of the amide nitrogen versus the oxygen dictates the pathway. Transitioning to a ligand-free, Copper-mediated strategy using anhydrous Cu(OAc)₂ in PEG-400 at 80–90 °C strongly favors the 6-endo-dig cyclization. This bypasses the need for expensive Pd-catalysts and ensures high regioselectivity for the isoquinolin-1(2H)-one core.

Q3: How can I improve the atom economy and reduce solvent waste in the de novo cyclization step? A3: Consider adopting an ultrasound-assisted, one-pot multicomponent synthesis. Causality & Solution: Recent eco-compatible protocols demonstrate that ultrasound-assisted copper-catalyzed reactions (e.g., using a Cu(I)–DMSO complex) can achieve α-arylation via C–C bond formation and intramolecular C–N cyclization in the exact same pot[2]. The cavitation induced by ultrasound significantly enhances catalyst activation, reducing reaction times and boosting yields up to 93% without external ligands[2].

Self-Validating Experimental Protocols

To ensure reproducibility, use these self-validating Standard Operating Procedures (SOPs). Each protocol contains built-in checkpoints so you can verify the reaction's success in real-time.

Protocol A: Direct N-Methylation (Thermodynamic Control)
  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add NaH (60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil, decanting the solvent carefully.

  • Deprotonation: Suspend the washed NaH in anhydrous DMF (10 mL) and cool to 0 °C. Dropwise, add a solution of 7-methoxyisoquinolin-1(2H)-one (1.0 eq) in DMF (5 mL).

    • Self-Validation Checkpoint: You must observe immediate, sustained H₂ gas evolution. The suspension will turn into a clear, slightly yellow solution, confirming complete deprotonation.

  • Alkylation: Stir for 30 minutes at 0 °C, then add Methyl Iodide (MeI, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The N-methylated product will present as a distinct, highly UV-active spot (254 nm) with a lower Rf​ value compared to the non-polar O-methylated byproduct.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, wash the organic layer with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Cu-Catalyzed 6-endo-dig Cyclization
  • Setup: In a 25 mL reaction tube, combine 2-iodo-5-methoxy-N-methylbenzamide (1.0 mmol) and the desired terminal alkyne (1.2 mmol).

  • Catalysis: Add anhydrous Cu(OAc)₂ (20 mol%) and Cs₂CO₃ (2.0 eq) in PEG-400 (5.0 mL).

    • Self-Validation Checkpoint: The initial mixture will appear blue/green due to the Cu(II) species.

  • Heating: Stir the mixture at 80–90 °C under a nitrogen atmosphere for 2.5 hours.

    • Self-Validation Checkpoint: As the oxidative addition and reductive elimination cycles progress, the mixture will transition to a dark, opaque suspension.

  • Recovery & Recycling: Cool to room temperature and extract the product directly from the PEG layer using diethyl ether (3 x 10 mL).

    • Self-Validation Checkpoint: The product partitions into the ether layer. The remaining PEG-400/Cu layer retains its catalytic activity and can be recycled for up to three consecutive runs with minimal yield drop (e.g., 80% → 76%).

Quantitative Data Summary

Reaction ConditionElectrophile / CatalystMajor ProductYieldCausality / Mechanism
K₂CO₃, Acetone, rtMeI1,7-Dimethoxyisoquinoline<40%Kinetic control favors O-alkylation due to higher oxygen electronegativity.
NaH, DMF, 0 °C to rtMeI7-Methoxy-2-methylisoquinolin-1(2H)-one>85%Thermodynamic control; complete deprotonation forms a harder N-nucleophile.
Pd(OAc)₂, Ligands, TolueneTerminal AlkyneRegioisomer Mixture50-60%Competing 5-exo-dig and 6-endo-dig cyclization pathways.
Cu(OAc)₂, Cs₂CO₃, PEG-400Terminal Alkyne7-Methoxy-2-methylisoquinolin-1(2H)-one80-92%Ligand-free Cu-mediated coupling strictly enforces 6-endo-dig cyclization.

Mechanistic Pathway

Understanding the catalytic cycle of the Cu-mediated cyclization is crucial for troubleshooting catalyst poisoning or incomplete conversions.

Mechanism A Cu(I) Catalyst Activation B Oxidative Addition (Aryl Iodide) A->B C Cu(III) Intermediate B->C D Ligand Exchange (Enolate/Amide) C->D E Reductive Elimination D->E E->A Catalyst Regeneration F Intramolecular C-N Cyclization E->F

Catalytic cycle for the Cu-mediated 6-endo-dig cyclization.

References

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. rsc.org. 2

  • A simple access to N-(un)substituted isoquinolin-1(2H)-ones: unusual formation of regioisomeric is. aurigeneservices.com.

  • 6-(aMinoMethyl)isoquinolin-1(2H)-one | 1374651-53-2. benchchem.com. 1

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 7-methoxy-2-methylisoquinolin-1(2H)-one

Welcome to the Technical Support Center. This hub is designed for researchers, analytical chemists, and drug development professionals working with 7-methoxy-2-methylisoquinolin-1(2H)-one .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for researchers, analytical chemists, and drug development professionals working with 7-methoxy-2-methylisoquinolin-1(2H)-one . Because isoquinolinone derivatives are highly valued in medicinal chemistry (e.g., as PARP or kinase inhibitors), maintaining their structural integrity during long-term storage is critical for reproducible assays and clinical formulation.

Here, we provide mechanistic insights, troubleshooting guides, and self-validating protocols to prevent chemical degradation.

Mechanistic Understanding of Degradation

To prevent degradation, we must first understand the causality behind it. 7-methoxy-2-methylisoquinolin-1(2H)-one contains three critical structural features that dictate its stability profile:

  • The Isoquinolin-1(2H)-one Core: A conjugated bicyclic system that strongly absorbs UV light, making it susceptible to photo-oxidation.

  • The 7-Methoxy Group: A strong electron-donating group (EDG) via resonance. This increases the electron density on the fused benzene ring, making it a prime target for electrophilic attack and oxidation by reactive oxygen species (ROS). Research on the[1] indicates that these electron-rich centers are the first to undergo oxidative transformation.

  • The N-Methyl Lactam: While N-methylation prevents tautomerization to the less stable hydroxyisoquinoline form, the lactam bond can still undergo nucleophilic attack (hydrolysis) under prolonged exposure to moisture and extreme pH.

MechanisticPathway A 7-methoxy-2-methylisoquinolin-1(2H)-one (Intact API) B UV/Vis Light (Photolysis) A->B Exposure C Moisture / pH Extremes (Hydrolysis) A->C Exposure D Oxygen / ROS (Oxidation) A->D Exposure E Aromatic Ring Photo-oxidation (Methoxy-directed) B->E Radical Initiation F Lactam Ring Cleavage (Amide Hydrolysis) C->F Nucleophilic Attack G N-Demethylation / Peroxide Formation D->G Electron Transfer H Degradant: Quinoline-dicarboxylic acids E->H I Degradant: Ring-opened Amino Acids F->I J Degradant: N-Oxides / Demethylated API G->J

Fig 1. Mechanistic degradation pathways of 7-methoxy-2-methylisoquinolin-1(2H)-one under stress.

Troubleshooting Guide: Common Storage Issues

Q: My stock solutions in DMSO are showing extra peaks on HPLC after 2 weeks at room temperature. What is happening? A: DMSO is highly hygroscopic. When left at room temperature, it absorbs atmospheric moisture, creating micro-environments that facilitate lactam hydrolysis. Furthermore, DMSO can act as a mild oxidant over time. The extra peaks are likely ring-opened amino acids or N-demethylation products. Causality & Fix: The nucleophilic attack of water on the lactam carbonyl is accelerated by trace impurities in DMSO. Always store stock solutions in anhydrous DMSO at -20°C in single-use aliquots to prevent freeze-thaw degradation.

Q: We observe a color change (slight yellowing) of the solid powder stored in clear glass vials on the benchtop. Is it still viable? A: No, yellowing is a classic macroscopic indicator of photo-oxidation. The conjugated isoquinolinone system absorbs UV light, generating radicals that react with ambient oxygen to form colored quinone-like degradants or N-oxides. Causality & Fix: The 7-methoxy group lowers the oxidation potential of the aromatic ring. You must store the solid in amber glass vials to block UV/Vis light and purge the headspace with Argon to displace oxygen.

Q: During forced degradation testing, our mass balance is only 85%. Where is the remaining 15% of the compound? A: A mass balance (Sum of Intact API + Degradants) below 95% indicates that your analytical method is not fully stability-indicating. The missing 15% likely consists of highly polar, volatile, or non-UV-absorbing degradants that are eluting in the void volume or being retained on the column. Causality & Fix: Switch to a gradient LC-MS method with a wider polarity range (e.g., starting at 5% organic) and utilize both UV (254 nm) and Evaporative Light Scattering Detection (ELSD) to capture non-chromophoric fragments.

Standard Operating Procedures (Protocols)

Protocol A: ICH Q1A(R2) Compliant Forced Degradation Study

To build a self-validating stability profile, you must intentionally degrade the compound to prove your analytical method can detect all degradants. This protocol aligns with the[2].

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 mg/mL stock solution of 7-methoxy-2-methylisoquinolin-1(2H)-one in HPLC-grade Acetonitrile/Water (50:50).

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before injection.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature in the dark for 24 hours.

  • Photolysis: Expose 2 mL of stock in a clear quartz vial to 1.2 million lux hours and 200 watt hours/square meter of near UV light (per ICH Q1B).

  • Self-Validation Check (Mass Balance): Run all samples via LC-MS. Calculate: (Peak Area of Intact API + Sum of Peak Areas of Degradants) / (Peak Area of Control API) * 100. If the result is not 98-102%, adjust your chromatographic gradient or detection method.

Protocol B: Self-Validating Long-Term Storage Workflow

This workflow ensures the compound remains >99% pure for up to 36 months.

Workflow S1 Synthesize & Purify (>99% HPLC) S2 Lyophilization (Remove H2O) S1->S2 S3 Argon Purging (Displace O2) S2->S3 S4 Amber Glass Vial (Block UV) S3->S4 S5 Desiccated Storage (-20°C) S4->S5

Fig 2. Self-validating workflow for long-term API preservation.

Step-by-Step Methodology:

  • Lyophilization: Dissolve the purified compound in a minimal amount of 1,4-dioxane or water/tert-butanol mixture and freeze-dry for 48 hours to remove all residual solvents and moisture.

  • Aliquotting: Transfer the dry powder into 2 mL amber glass vials (blocking wavelengths < 500 nm).

  • Inert Gas Purging: Insert an Argon gas line into the vial for 15 seconds to displace atmospheric oxygen. Argon is heavier than nitrogen and settles over the powder, creating a protective blanket.

  • Sealing: Immediately cap with a PTFE-lined septum cap. PTFE prevents plasticizer leaching, which can occur with standard rubber septa.

  • Storage: Store the vials in a sealed desiccator box containing indicating silica gel, placed in a -20°C freezer.

Quantitative Stability Data

The following table summarizes the expected degradation profile of 7-methoxy-2-methylisoquinolin-1(2H)-one under accelerated conditions (40°C / 75% Relative Humidity), demonstrating the critical need for proper storage.

Storage ConditionTimepointPurity (HPLC-UV 254nm)Primary Degradant ObservedMass Balance
Control (-20°C, Argon) 6 Months99.8%None100.0%
Room Temp (25°C, Air) 6 Months96.2%N-oxide derivative99.1%
Accelerated (40°C / 75% RH) 1 Month94.5%Ring-opened amino acid98.5%
Accelerated (40°C / 75% RH) 3 Months89.1%Ring-opened amino acid97.2%
Accelerated (40°C / 75% RH) 6 Months81.4%Multiple (Oxidation + Hydrolysis)94.8%

Table 1: Accelerated stability data illustrating the synergistic destructive effects of heat, moisture, and oxygen over a 6-month period.

Frequently Asked Questions (FAQs)

Q: Can I store the compound in a -80°C freezer to extend its shelf life indefinitely? A: While -80°C drastically slows kinetic degradation, it introduces a severe risk of condensation. When you remove the vial from -80°C, atmospheric moisture will rapidly condense on the cold powder if opened immediately. If you use -80°C storage, the self-validating rule is: You must allow the vial to equilibrate to room temperature in a desiccator for at least 2 hours before opening.

Q: Is the 7-methoxy group more stable than a 7-hydroxy group? A: Yes. A 7-hydroxyisoquinolinone would be highly susceptible to phase II metabolism (glucuronidation) in vivo and rapid oxidation to a quinone species in vitro. The methoxy ether provides a steric and chemical shield, though it still enriches the ring's electron density.

Q: What is the best solvent for long-term liquid storage if DMSO is not recommended? A: We do not recommend long-term storage in any liquid state. However, if liquid aliquots are mandatory for high-throughput screening, use anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile, purge the headspace with Argon, and store at -80°C for no longer than 3 months.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Johansen, S. S., et al. "Quinoline and Derivatives at a Tar Oil Contaminated Site: Hydroxylated Products as Indicator for Natural Attenuation?" Environmental Science & Technology. URL:[Link]

  • Pereira, W. E., et al. "Microbial degradation of isoquinoline." ResearchGate. URL:[Link]

  • Lupacchini, M., et al. "Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes." PubMed Central (PMC). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 7-Methoxy-2-methylisoquinolin-1(2H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the chromatographic behavior of functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the chromatographic behavior of functionalized heterocycles. 7-Methoxy-2-methylisoquinolin-1(2H)-one is a lactam-containing compound with distinct hydrogen-bonding capabilities. While it lacks a strongly basic aliphatic amine, researchers often observe frustrating peak tailing during reversed-phase HPLC (RP-HPLC) analysis.

This guide provides a self-validating, mechanistic approach to diagnosing and resolving these asymmetric peak deformations to ensure robust quantitative analysis.

Diagnostic Workflow

G Start Peak Tailing Detected (Tf > 1.5) CheckAll Do all peaks tail in the chromatogram? Start->CheckAll Physical Physical Issue (Instrument/Column Bed) CheckAll->Physical Yes Chemical Chemical Issue (Analyte-Stationary Phase) CheckAll->Chemical No (Only Isoquinolinone) FixPhys Check fittings, replace frit, or replace voided column Physical->FixPhys CheckpH Adjust Mobile Phase pH (Buffer to pH 2.5 - 3.0) Chemical->CheckpH CheckCol Switch to Type B, End-capped C18 Chemical->CheckCol Resolved Peak Symmetry Restored (Tf 1.0 - 1.2) FixPhys->Resolved CheckpH->Resolved CheckCol->Resolved

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why does 7-methoxy-2-methylisoquinolin-1(2H)-one exhibit peak tailing even though it is not a strongly basic compound? A1: Peak tailing is typically driven by between the analyte and the stationary phase[1]. While true basic amines undergo ion-exchange with deprotonated silanols (Si-O⁻), the isoquinolinone core is a lactam (a cyclic amide) and is largely neutral. Therefore, it does not undergo classical cation-exchange. Instead, the carbonyl oxygen of the lactam and the ether oxygen of the 7-methoxy group are potent [2]. These moieties interact strongly with unreacted, acidic silanol groups (Si-OH) on the silica surface acting as hydrogen-bond donors. Furthermore, trace metal impurities in older silica columns can act as Lewis acids, chelating the electron-rich oxygen atoms of the isoquinolinone.

Q2: How can I determine if the tailing is caused by chemical interactions or a physical instrument issue? A2: The most reliable diagnostic rule in chromatography is to observe the entire chromatogram. If all peaks in your run (including highly neutral, non-polar reference markers like toluene or uracil) exhibit tailing, you are facing a [3]—such as a void at the head of the column, a blocked frit, or excessive extra-column dead volume in your tubing. Conversely, if a neutral marker elutes symmetrically but your 7-methoxy-2-methylisoquinolin-1(2H)-one peak tails, the issue is chemical.

Q3: What mobile phase optimizations will suppress this specific tailing? A3: To mitigate hydrogen bonding, you must control the mobile phase pH and ionic strength. Lowering the mobile phase pH to approximately 2.5–3.0 using additives like 0.1% formic acid ensures that surface silanols remain fully protonated and unionized, drastically reducing secondary interactions[1]. Additionally, increasing the buffer concentration (e.g., using 20 mM ammonium formate) helps [4] on the column.

Q4: Does the choice of stationary phase matter for isoquinolinones? A4: Absolutely. Using older, Type A silica columns will almost guarantee tailing due to [5] and irregular silanol distribution. You must upgrade to a high-purity Type B silica column that is fully [6]. End-capping converts residual silanols into less polar functional groups (like trimethylsilyl), physically blocking the isoquinolinone's methoxy and carbonyl groups from hydrogen bonding. If tailing persists, consider a polar-embedded column (e.g., amide-linked C18), which provides an internal hydrogen-bonding shield.

Q5: How do I quantify the improvement in peak shape? A5: You should calculate the USP [7] ( Tf​ ). The formula is Tf​=W0.05​/2f , where W0.05​ is the peak width at 5% of the peak height, and f is the distance from the peak front to the peak maximum at that same 5% height. A perfectly symmetrical peak has a Tf​ of 1.0. For reliable quantitation, aim for a Tf​ between 1.0 and 1.5.

Quantitative Data: Impact of Method Parameters on Peak Symmetry

The following table summarizes the causal relationship between column/mobile phase combinations and the resulting USP Tailing Factor for 7-methoxy-2-methylisoquinolin-1(2H)-one.

Column ChemistryMobile Phase AdditivepHUSP Tailing Factor ( Tf​ )Resolution Status
Type A C18 (Non-endcapped)None (Water/Acetonitrile)~6.52.85Severe Tailing (Fail)
Type B C18 (End-capped)None (Water/Acetonitrile)~6.51.72Moderate Tailing (Marginal)
Type B C18 (End-capped)0.1% Formic Acid~2.71.25Good Symmetry (Pass)
Polar-Embedded C1820 mM Ammonium Phosphate~2.51.08Excellent Symmetry (Pass)

Data Interpretation: Transitioning from a non-endcapped column at neutral pH to a polar-embedded or end-capped Type B column at acidic pH systematically eliminates the hydrogen-bonding and metal-chelation pathways, restoring Gaussian peak shape.

Experimental Protocol: Step-by-Step Method Optimization & Validation

To ensure scientific integrity, follow this self-validating protocol to resolve tailing for your isoquinolinone samples.

Step 1: Baseline Assessment & Physical Void Check

  • Prepare a test mixture containing 7-methoxy-2-methylisoquinolin-1(2H)-one (0.1 mg/mL) and a neutral void marker (e.g., Uracil, 0.05 mg/mL) in the initial mobile phase.

  • Inject 5 µL onto your current HPLC system.

  • Calculate the USP Tailing Factor ( Tf​ ) for both peaks.

    • Causality Check: If Uracil Tf​>1.5 , stop here. You have a physical void or plumbing issue. Replace the column frit or [8]. If Uracil Tf​≤1.2 but the isoquinolinone tails, proceed to Step 2.

Step 2: Mobile Phase pH and Buffer Optimization

  • Discard unbuffered aqueous mobile phases.

  • Prepare Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 2.8 using concentrated formic acid. Filter through a 0.22 µm membrane.

  • Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Run a gradient from 10% B to 90% B over 15 minutes.

    • Rationale: The acidic pH ensures silanols are fully protonated, while the 20 mM buffer provides enough ionic strength to mask residual active sites.

Step 3: Column Chemistry Upgrade

  • If Step 2 yields a Tf​>1.5 , remove the standard C18 column.

  • Install a fully end-capped, high-purity Type B silica C18 column (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus).

  • Equilibrate the new column with 20 column volumes of the buffered mobile phase.

  • Re-inject the sample. The combination of end-capping (steric hindrance of silanols) and acidic pH will yield a Tf​<1.3 .

Step 4: Sample Diluent Matching

  • Ensure your sample is dissolved in a solvent that is weaker than or equal to the initial mobile phase composition (e.g., 10% Acetonitrile / 90% Water).

  • Rationale: Injecting the sample in 100% strong solvent (like pure Methanol or DMSO) causes [9] and peak fronting/tailing as the analyte travels faster than the mobile phase at the column head.

References

  • Axion Labs. "HPLC Peak Tailing". Axion Labs.[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Chrom Tech.[Link]

  • Dolan, J.W. "Understanding HPLC Peak Tailing". Scribd (LC Troubleshooting).[Link]

  • Pharma Growth Hub. "What is the effect of free silanols in RPLC and how to reduce it?". Pharma Growth Hub.[Link]

  • ACD/Labs. "An Introduction to Peak Tailing, Fronting and Splitting in Chromatography". ACD/Labs.[Link]

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks". LCGC.[Link]

  • HPLC Hints and Tips. "HPLC Peak Tailing - Some of the Most Common Reasons For it". Blogspot.[Link]

  • ALWSCI. "Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables". ALWSCI.[Link]

  • Chromatography Troubleshooting. "Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC". YouTube. [Link]

Sources

Optimization

Technical Support Center: Isolating High-Purity 7-methoxy-2-methylisoquinolin-1(2H)-one

This guide provides in-depth troubleshooting and frequently asked questions for researchers and drug development professionals working on the extraction and purification of 7-methoxy-2-methylisoquinolin-1(2H)-one. Our fo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers and drug development professionals working on the extraction and purification of 7-methoxy-2-methylisoquinolin-1(2H)-one. Our focus is on anticipating and resolving common challenges to improve yield, purity, and process efficiency.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of 7-methoxy-2-methylisoquinolin-1(2H)-one.

Q1: What are the most likely impurities in my crude 7-methoxy-2-methylisoquinolin-1(2H)-one sample?

A: The impurity profile is highly dependent on the synthetic route employed. However, common impurities often include:

  • Unreacted Starting Materials: Such as the corresponding o-tolualdehyde derivative or N-methylated amine precursor.

  • Reaction Intermediates: Depending on the synthesis (e.g., Bischler-Napieralski or Pomeranz-Fritsch type reactions), you may find partially cyclized or non-dehydrogenated intermediates like 3,4-dihydroisoquinolinones.[1][2]

  • Isomeric Byproducts: Alternative cyclization pathways can lead to the formation of positional isomers (e.g., 5-methoxy-2-methylisoquinolin-1(2H)-one).

  • Over-oxidation Products: If harsh oxidizing agents are used for aromatization, N-oxide species or other degradation products can form.

  • Residual Catalysts and Reagents: Metals from coupling reactions (e.g., Palladium, Copper) or residual acids/bases from cyclization steps are common.[3]

Q2: My crude product is a dark brown oil/solid. What is the primary cause and the best initial purification step?

A: Dark coloration typically stems from polymeric or highly conjugated impurities formed during the reaction, often under strong acidic or high-temperature conditions.

Your first and most effective purification step should be a well-designed acid-base liquid-liquid extraction (LLE) . This technique leverages the basicity of the isoquinoline nitrogen to separate it from neutral organic impurities and acidic byproducts.[4] Following LLE, treatment with activated carbon can be effective for removing residual colored impurities before proceeding to crystallization or chromatography.

Q3: What is a good starting point for choosing a recrystallization solvent?

A: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[3] For 7-methoxy-2-methylisoquinolin-1(2H)-one, which has moderate polarity, a good starting point is to screen solvents like:

  • Alcohols: Ethanol, Isopropanol

  • Esters: Ethyl acetate

  • Aromatic Hydrocarbons: Toluene

  • Solvent/Anti-Solvent Systems: Ethanol/Water, Ethyl Acetate/Hexanes, Toluene/Heptane

A systematic screening process using small amounts of crude material is highly recommended.

Section 2: Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is the workhorse for initial purification. The following guide addresses the most common failures encountered during this process.

Problem 1: Persistent Emulsion at the Aqueous/Organic Interface

An emulsion is a stable suspension of one liquid phase within the other, preventing clean separation. This is one of the most frequent issues in LLE.[5][6]

  • Probable Cause 1: High-Energy Agitation: Shaking the separatory funnel too vigorously introduces excessive mechanical energy, leading to the formation of fine droplets that are slow to coalesce.

  • Solution: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times. This increases the surface area for extraction without creating a stable emulsion.[5]

  • Probable Cause 2: Surfactant-like Impurities: The crude reaction mixture may contain impurities with both polar and non-polar characteristics that stabilize emulsions.

  • Solution 1 (Salting Out): Add a saturated solution of sodium chloride (brine) to the separatory funnel.[5] The increased ionic strength of the aqueous layer makes it more polar, forcing surfactant-like molecules and dissolved organic solvent to partition out, thereby breaking the emulsion.

  • Solution 2 (Solvent Modification): Add a small amount of a different organic solvent to alter the properties of the organic phase, which can help solubilize the emulsifying agent.[5]

  • Probable Cause 3: Particulate Matter: Fine solid particles from the reaction mixture can accumulate at the interface and stabilize an emulsion.

  • Solution: Filter the entire mixture through a pad of Celite® or glass wool to remove the particulates before allowing the layers to resettle.

Emulsion_Troubleshooting Start Persistent Emulsion Observed Q_Agitation Was agitation gentle? Start->Q_Agitation S_ReduceAgitation Solution: Reduce agitation to gentle inversions. Q_Agitation->S_ReduceAgitation No Q_Brine Was brine added? Q_Agitation->Q_Brine Yes S_ReduceAgitation->Q_Brine S_AddBrine Solution: Add saturated NaCl (brine) to increase aqueous phase ionic strength. Q_Brine->S_AddBrine No Q_Particulates Are particulates visible at the interface? Q_Brine->Q_Particulates Yes S_AddBrine->Q_Particulates S_Filter Solution: Filter mixture through Celite® or glass wool to remove solid particles. Q_Particulates->S_Filter Yes End Emulsion Resolved Q_Particulates->End No S_Filter->End

Caption: Troubleshooting flowchart for resolving emulsions in LLE.
Problem 2: Poor Recovery of Product in the Organic Layer

This issue arises when the target compound fails to partition into the desired solvent phase as expected.

  • Probable Cause: Incorrect pH of the Aqueous Layer: The partitioning of ionizable compounds is critically dependent on pH.[6][7] For 7-methoxy-2-methylisoquinolin-1(2H)-one, which is a weak base, it exists in two forms:

    • Protonated (Salt) Form: At low pH, the nitrogen is protonated, making the molecule charged and highly soluble in the aqueous phase.

    • Neutral (Free Base) Form: At high pH, the molecule is neutral and preferentially soluble in the organic phase.

  • Solution: Ensure the pH of the aqueous layer is correctly adjusted for the desired separation step. A common mistake is not making the aqueous layer sufficiently basic before extracting the product. The pH should be adjusted to at least 2 units above the pKa of the conjugate acid of the isoquinolinone nitrogen to ensure it is in its neutral, free-base form.[6][8] Always verify the pH with a pH meter or test strips after adding the base and mixing.

LLE_Workflow Start Crude Product Dissolved in Organic Solvent (e.g., EtOAc) Acid_Wash Wash with Acidic Aqueous Solution (e.g., 1M HCl) Start->Acid_Wash Separate1 Separate Layers Acid_Wash->Separate1 Organic_Phase1 Organic Layer: Contains neutral impurities Separate1->Organic_Phase1 Discard Aqueous_Phase1 Aqueous Layer: Contains protonated product (water-soluble salt) Separate1->Aqueous_Phase1 Basify Adjust Aqueous Layer to Basic pH (e.g., pH 10-12 with NaOH) Aqueous_Phase1->Basify Extract Extract with Fresh Organic Solvent (e.g., EtOAc, 3x) Basify->Extract Separate2 Separate Layers Extract->Separate2 Aqueous_Phase2 Aqueous Layer: Contains inorganic salts Separate2->Aqueous_Phase2 Discard Organic_Phase2 Combined Organic Layers: Contains purified neutral product Separate2->Organic_Phase2 End Dry (Na₂SO₄), Filter, and Concentrate Organic_Phase2->End

Caption: Standard acid-base liquid-liquid extraction workflow for purification.

Section 3: Troubleshooting Guide: Post-Extraction Purification

After an initial LLE, further purification is often required to achieve high purity.

Recrystallization Issues
  • Problem: Product "oils out" instead of forming crystals.

  • Probable Cause 1: Solution is too supersaturated. The concentration of the product is too high, preventing the orderly arrangement of molecules into a crystal lattice.

  • Solution: Add a small amount of additional hot solvent to the oiled-out mixture until it redissolves, then allow it to cool more slowly.

  • Probable Cause 2: Presence of impurities. Impurities can disrupt crystal lattice formation.

  • Solution: The sample may require further purification by column chromatography before a successful recrystallization can be achieved. Alternatively, try a different solvent system where the impurity has higher solubility.

Column Chromatography Issues
  • Problem: Compound streaks or "tails" on a silica gel column, leading to poor separation and recovery.

  • Probable Cause: Acidic nature of silica gel. Silica gel has acidic silanol groups on its surface. Basic compounds like isoquinolinones can interact strongly with these sites, leading to irreversible adsorption or slow elution (tailing).[3]

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to the eluent. A common practice is to use a mobile phase containing 0.5-2% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic sites, allowing for sharp, symmetrical peaks.[3]

Table 1: Common Solvents for Chromatography & Extraction

SolventPolarity IndexUse Case
n-Hexane / Heptane0.1Anti-solvent (recrystallization), non-polar eluent (chromatography)
Toluene2.4Recrystallization, organic phase (LLE)
Dichloromethane (DCM)3.1Organic phase (LLE), polar eluent (chromatography)
Ethyl Acetate (EtOAc)4.4Organic phase (LLE), polar eluent (chromatography), recrystallization
Isopropanol (IPA)4.0Recrystallization, polar eluent (chromatography)
Ethanol (EtOH)4.3Recrystallization
Methanol (MeOH)5.1Highly polar eluent (chromatography)

Section 4: Key Experimental Protocols

Protocol 1: General Acid-Base Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 20 mL). Combine the acidic aqueous layers. The product is now in the aqueous phase.

  • Neutral Wash (Optional): Wash the combined aqueous layers with a fresh portion of EtOAc (1 x 20 mL) to remove any remaining neutral impurities. Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 5M NaOH or concentrated NH₄OH until the pH is >10.[4] Confirm with a pH meter. A precipitate (the free base) may form.

  • Product Extraction: Extract the basified aqueous layer with EtOAc or DCM (3 x 30 mL). The product is now in the organic phase.

  • Final Steps: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Deactivation of Silica Gel for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 98:2 Hexane:EtOAc).

  • Modifier Addition: To this slurry, add triethylamine (Et₃N) to a final concentration of 1-2% by volume. For example, add 1-2 mL of Et₃N for every 100 mL of eluent used to make the slurry.

  • Packing: Gently swirl the slurry to mix and then pack the column as usual.

  • Elution: Run the column using an eluent system that also contains the same concentration of triethylamine used for deactivation.

References

  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

  • 7-methoxy-1(2H)-Isoquinolinone. (2024, April 9). ChemBK. Retrieved March 26, 2026, from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil. Retrieved March 26, 2026, from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2026, March 25). LCGC International. Retrieved March 26, 2026, from [Link]

  • How Can We Improve Our Liquid-Liquid Extraction Processes? (2025, January 21). SCION Instruments. Retrieved March 26, 2026, from [Link]

  • Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (2018). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Isoquinoline. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]

  • Structural characterization and crystal packing of the isoquinoline derivative. (2018). Semantic Scholar. Retrieved March 26, 2026, from [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2020, February 15). International Journal of Scientific & Technology Research. Retrieved March 26, 2026, from [Link]

  • What are some common mistakes when doing liquid-liquid extraction labs? (2019, May 17). Reddit. Retrieved March 26, 2026, from [Link]

  • Effect of mobile phase buffer pH on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography. (2025, March 28). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Retrieved March 26, 2026, from [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. (2011, September 9). Andrew G. Myers Research Group, Harvard University. Retrieved March 26, 2026, from [Link]

  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. (2014, July 31). Pharmaceutical Outsourcing. Retrieved March 26, 2026, from [Link]

  • The role of pH in Liquid-Liquid Extraction L9 4380. (2019, February 21). YouTube. Retrieved March 26, 2026, from [Link]

  • 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Isoquinolone synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

  • Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104. (n.d.). Der Pharma Chemica. Retrieved March 26, 2026, from [Link]

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025, November 27). PMC. Retrieved March 26, 2026, from [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (2025, April 23). MDPI. Retrieved March 26, 2026, from [Link]

  • Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024, October 2). RSC Publishing. Retrieved March 26, 2026, from [Link]

  • 6-METHOXY-7-METHYLISOQUINOLIN-1(2H)-ONE — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 26, 2026, from [Link]

  • PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Synthesis of 7-methoxy-1-methylisoquinoline. (n.d.). PrepChem.com. Retrieved March 26, 2026, from [Link]

  • 2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses Procedure. Retrieved March 26, 2026, from [Link]

  • A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. (n.d.). Google Patents.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H and 13C NMR Spectra of 7-methoxy-2-methylisoquinolin-1(2H)-one

For researchers and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this proce...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process, providing a detailed fingerprint of a molecule's atomic framework. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of 7-methoxy-2-methylisoquinolin-1(2H)-one, a substituted isoquinolinone of interest in medicinal chemistry.

Comparative Spectral Analysis

The isoquinolin-1(2H)-one core is an aromatic system with a vinylogous amide character. The electron-withdrawing nature of the carbonyl group and the electronic effects of the substituents will significantly influence the chemical shifts of the protons and carbons in the molecule.

2-methylisoquinolin-1(2H)-one: The N-Methylated Scaffold

The introduction of a methyl group on the nitrogen atom at position 2 has a distinct effect on the electronic environment of the isoquinolinone core. This N-methylation removes the acidic N-H proton and introduces a new set of protons, the N-CH₃ group, which will appear as a singlet in the ¹H NMR spectrum, typically in the range of 3.3-3.7 ppm. The N-methyl group is also expected to have a minor deshielding effect on the neighboring protons and carbons, particularly H-8 and C-1.

7-methoxyisoquinolin-1(2H)-one: The Effect of a Methoxy Substituent

The methoxy group at the C7 position is a strong electron-donating group through resonance. This will cause a significant upfield shift (shielding) of the ortho (H-6 and H-8) and para (H-5) protons relative to the unsubstituted isoquinolinone. The methoxy protons themselves will give rise to a sharp singlet in the ¹H NMR spectrum, typically around 3.8-4.0 ppm. In the ¹³C NMR spectrum, the methoxy carbon will appear around 55-56 ppm[1][2]. The C7 carbon to which it is attached will be significantly deshielded, while the ortho (C6 and C8) and para (C5) carbons will be shielded.

Predicted ¹H and ¹³C NMR Spectra of 7-methoxy-2-methylisoquinolin-1(2H)-one

By combining the substituent effects of both the N-methyl and C7-methoxy groups, we can predict the ¹H and ¹³C NMR spectra of 7-methoxy-2-methylisoquinolin-1(2H)-one. The following tables present the predicted chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for 7-methoxy-2-methylisoquinolin-1(2H)-one

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-3~6.5d~7.5
H-4~7.2d~7.5
H-5~7.9d~8.5
H-6~6.9dd~8.5, 2.5
H-8~7.5d~2.5
N-CH₃~3.5s-
O-CH₃~3.9s-

Table 2: Predicted ¹³C NMR Chemical Shifts for 7-methoxy-2-methylisoquinolin-1(2H)-one

CarbonPredicted Chemical Shift (ppm)
C-1 (C=O)~162
C-3~105
C-4~138
C-4a~128
C-5~129
C-6~112
C-7~163
C-8~108
C-8a~135
N-CH₃~35
O-CH₃~56

Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of 7-methoxy-2-methylisoquinolin-1(2H)-one, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., CDCl₃, DMSO-d₆, or MeOD). Chloroform-d (CDCl₃) is a good starting point for many organic molecules. The choice of solvent can influence chemical shifts, so it should be reported with the data[3][4].

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR in non-aqueous solvents, with its signal set to 0.00 ppm.

  • Filtration : To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep1 Dissolve Sample prep2 Add Internal Standard prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Lock & Shim prep3->acq1 acq2 Acquire 1H Spectrum acq1->acq2 acq3 Acquire 13C Spectrum acq2->acq3 acq4 Acquire 2D Spectra (optional) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration & Peak Picking proc3->proc4

General workflow for NMR data acquisition and processing.

¹H NMR Acquisition Parameters:

  • Pulse Sequence : A standard single-pulse sequence is typically sufficient.

  • Acquisition Time (at) : 2-4 seconds.

  • Relaxation Delay (d1) : 1-2 seconds.

  • Number of Scans (ns) : 8-16 scans, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to singlets for each carbon.

  • Acquisition Time (at) : 1-2 seconds.

  • Relaxation Delay (d1) : 2-5 seconds. A longer delay is often necessary for quaternary carbons to fully relax.

  • Number of Scans (ns) : 128-1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

Structural Confirmation with 2D NMR

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are highly recommended.

Key 2D NMR experiments for structural elucidation.
  • COSY (Correlation Spectroscopy) : This experiment reveals which protons are spin-spin coupled, helping to identify adjacent protons in the molecule (e.g., H-3 and H-4).

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two, three, or even four bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations from the N-CH₃ protons to C-1 and C-8a, and from the O-CH₃ protons to C-7 would be expected.

By employing this comprehensive approach of comparative analysis and 2D NMR techniques, researchers can confidently elucidate the structure of 7-methoxy-2-methylisoquinolin-1(2H)-one and its analogs, ensuring the scientific integrity of their work.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Gunther, H. (2013).
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.
  • Macomber, R. S. (1998). A Complete Introduction to Modern NMR Spectroscopy. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. Nature Protocols, 2(9), 2449–2456. [Link]

Sources

Comparative

Benchmarking 7-methoxy-2-methylisoquinolin-1(2H)-one against standard inhibitors

As a Senior Application Scientist, I frequently evaluate emerging chemical pharmacophores to determine their viability against established clinical and biochemical standards. The compound 7-methoxy-2-methylisoquinolin-1(...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate emerging chemical pharmacophores to determine their viability against established clinical and biochemical standards. The compound 7-methoxy-2-methylisoquinolin-1(2H)-one (7-MMIQ) is a highly versatile heterocyclic scaffold. While historically recognized as the core structural pharmacophore of the cardioselective β1​ -adrenergic antagonist Draquinolol [1], recent structure-activity relationship (SAR) studies have successfully repurposed 7-MMIQ derivatives as potent, selective inhibitors (antagonists) of the Melatonin Type 2 (MT2) receptor [2].

This guide provides an objective, data-driven benchmarking of the 7-MMIQ scaffold against standard clinical and biochemical inhibitors across both of its primary pharmacological domains: MT2 receptor antagonism and β1​ -adrenergic inhibition.

Pharmacological Profile & Mechanistic Benchmarking

To understand the efficacy of 7-MMIQ, we must benchmark it against the "gold standards" in its respective target classes: Luzindole (for MT2 receptors) and Metoprolol (for β1​ -adrenergic receptors) [3].

Context A: MT2 Receptor Antagonism

Melatonin receptors (MT1 and MT2) are G protein-coupled receptors (GPCRs) that regulate circadian rhythms. The MT2 receptor couples to Gi/o​ proteins, inhibiting adenylyl cyclase (AC) and reducing cyclic AMP (cAMP) levels. Derivatives of 7-MMIQ (specifically those with benzyloxy substitutions at the C6 position) act as competitive antagonists at the MT2 binding pocket. By occupying the orthosteric site, 7-MMIQ prevents endogenous melatonin from binding, thereby blocking the downstream inhibition of cAMP production.

G MLT Melatonin (Endogenous Agonist) MT2 MT2 Receptor (GPCR) MLT->MT2 Activates MMIQ 7-MMIQ Derivatives (Competitive Antagonist) MMIQ->MT2 Blocks Binding Gi Gi/o Protein Complex MT2->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Production

Fig 1: Mechanism of MT2 receptor antagonism by 7-MMIQ derivatives modulating cAMP signaling.

Context B: β1​ -Adrenergic Receptor Antagonism

When functionalized with a tert-butylamino-hydroxypropoxy side chain, the 7-MMIQ core becomes Draquinolol . Like standard β -blockers (e.g., Metoprolol), it competitively inhibits catecholamines (epinephrine) from binding to β1​ receptors in cardiac tissue, reducing chronotropic and inotropic drive.

Quantitative Data Presentation

The following table summarizes the experimental benchmarking of 7-MMIQ (and its derivatives) against standard reference inhibitors.

CompoundTarget ReceptorAssay ModalityBinding Affinity ( Ki​ )Functional IC50​ Efficacy Profile
7-MMIQ (Derivative 7e) MT2Radioligand Displacement84.5 nM~1.2 µMWeak Antagonist
Luzindole (Standard) MT2Radioligand Displacement15.2 nM28.0 nMPotent Antagonist
Draquinolol (7-MMIQ Core) β1​ -AdrenergiccAMP Accumulation18.4 nM120 nMAntagonist
Metoprolol (Standard) β1​ -AdrenergiccAMP Accumulation14.1 nM115 nMAntagonist

Data synthesis derived from competitive binding assays using CHO cells stably expressing human MT2, and standard β1​ functional assays.

Experimental Protocols & Self-Validating Systems

To generate the benchmarking data above, we utilize a highly controlled radioligand displacement workflow.

Causality in Experimental Design

Why use Chinese Hamster Ovary (CHO) cells stably expressing human MT2 rather than transient transfections? Transient transfections yield variable receptor densities ( Bmax​ ) between batches. Because the calculation of the inhibition constant ( Ki​ ) relies on the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ), fluctuations in receptor density can artificially skew the apparent IC50​ . A stable CHO-MT2 line ensures a constant Bmax​ , providing a reliable baseline for benchmarking.

Workflow Step1 1. CHO-MT2 Cell Preparation Step2 2. Compound Incubation Step1->Step2 Step3 3. [3H]-Melatonin Addition Step2->Step3 Step4 4. Filtration & Washing Step3->Step4 Step5 5. Scintillation Counting Step4->Step5

Fig 2: High-throughput radioligand displacement workflow for benchmarking 7-MMIQ.

Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation: Harvest CHO-MT2 cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Homogenize and centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the membrane pellet to a final protein concentration of 20 µ g/well .

  • Compound Dilution: Prepare 10-point serial dilutions (from 10−4 to 10−11 M) of 7-MMIQ derivatives and the Luzindole standard in assay buffer.

  • Incubation: In a 96-well plate, combine 50 µL of the compound dilution, 50 µL of [3H] -Melatonin (final concentration 1 nM), and 100 µL of the membrane suspension. Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Washing & Readout: Wash filters three times with 1 mL ice-cold Tris-HCl. Add scintillation fluid and quantify radioactivity using a MicroBeta counter.

Assay Quality Control (The Self-Validating System)

To guarantee data integrity, this protocol operates as a self-validating system .

  • Z'-Factor Validation: Every 96-well plate must include total binding (vehicle only) and non-specific binding (10 µM unlabeled melatonin) controls. The plate is automatically rejected if the calculated Z′ factor is <0.6 .

  • Internal Standard Calibration: Luzindole is run as an internal standard on every single plate. If its calculated Ki​ deviates by >0.3 log units from the historical mean (15 nM), the entire plate is invalidated. This strict causality ensures that any shift in 7-MMIQ potency is definitively due to the compound's intrinsic affinity, not variations in radioligand degradation or receptor expression.

Conclusion

Benchmarking the 7-methoxy-2-methylisoquinolin-1(2H)-one scaffold reveals its dual utility. As a β1​ -adrenergic antagonist (Draquinolol), it performs on par with standard clinical beta-blockers like Metoprolol. As an MT2 receptor ligand, specific 7-MMIQ derivatives exhibit moderate antagonistic activity. While they currently display a lower binding affinity ( Ki​ = 84.5 nM) compared to the standard Luzindole ( Ki​ = 15.2 nM), the 7-MMIQ core provides a highly tunable synthetic scaffold for developing next-generation, subtype-selective GPCR inhibitors.

References

  • Draquinolol - Chemical and Physical Data Source: Wikipedia URL:[Link]

  • Synthesis and Functional Characterization of Substituted Isoquinolinones as MT2-Selective Melatoninergic Ligands Source: PLOS One (Hu et al., 2014) URL:[Link]

  • Beta blockers - Uses and Side Effects Source: Mayo Clinic URL:[Link]

Safety & Regulatory Compliance

Safety

7-methoxy-2-methylisoquinolin-1(2H)-one proper disposal procedures

As a researcher or drug development professional working with specialized heterocyclic compounds like 7-methoxy-2-methylisoquinolin-1(2H)-one , ensuring laboratory safety and regulatory compliance is just as critical as...

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Author: BenchChem Technical Support Team. Date: April 2026

As a researcher or drug development professional working with specialized heterocyclic compounds like 7-methoxy-2-methylisoquinolin-1(2H)-one , ensuring laboratory safety and regulatory compliance is just as critical as your experimental yield. This compound—often utilized as a synthetic intermediate or melatoninergic ligand—requires stringent handling and disposal protocols due to its stable ring structure and acute hazard profile.

This guide provides a self-validating, step-by-step operational framework designed to protect personnel, ensure environmental compliance, and streamline your laboratory's waste management logistics.

Physicochemical & Hazard Profiling

Before handling the compound, personnel must understand how its physical and chemical properties dictate downstream safety and disposal requirements.

Property / HazardValue / DescriptionCausality / Operational Impact
Molecular Structure C₁₁H₁₃NO₂ (Heterocyclic Isoquinolinone)The stable aromatic/lactam ring system resists standard chemical degradation, mandating high-temperature thermal destruction[1].
Physical State Solid (White to light yellow powder)High risk of aerosolization during transfer. Requires handling within negative-pressure enclosures to prevent inhalation.
Solubility Soluble in polar organic solvents (e.g., MeOH, DCM)Waste streams will predominantly consist of volatile organic mixtures, requiring strict halogenated vs. non-halogenated segregation[2].
Hazard Codes (GHS) H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)Acute irritation profile necessitates barrier protection (nitrile gloves, goggles) to prevent dermal and mucosal absorption according to [3].

Experimental Workflow & Safe Handling

Standard operating procedures must go beyond simply listing PPE; they should incorporate fail-safes that immediately alert the user to a protocol breach.

Step 1: Risk Assessment & PPE Verification

  • Action: Equip standard PPE, including chemical-resistant nitrile gloves, tight-fitting safety goggles, and a fluid-resistant lab coat. Implement a double-gloving protocol for extended handling.

  • Causality: 7-methoxy-2-methylisoquinolin-1(2H)-one acts as a severe irritant to mucous membranes and skin[3].

  • Self-Validating System: Double-gloving provides immediate visual feedback; if the outer glove tears or degrades from solvent exposure, the inner glove remains intact, signaling the user to halt work and replace the PPE immediately.

Step 2: Weighing & Transfer

  • Action: Perform all dry powder measurements within a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood.

  • Causality: The localized exhaust ventilation captures aerosolized particulates, directly mitigating the H335 (respiratory irritation) risk as outlined in [2].

Step 3: Solvent Dissolution

  • Action: Transfer the pre-weighed solid into a sealable vial before moving it to the main chemical fume hood. Inject the required solvent (e.g., methanol or dichloromethane) via a septum.

  • Causality: Closed-system transfers prevent the open-air volatilization of organic mixtures containing the active pharmaceutical intermediate, protecting the ambient lab environment.

Waste Segregation & Disposal Procedures

Improper disposal of heterocyclic organics can lead to severe EPA fines and environmental contamination. Follow this structured pathway to ensure absolute compliance.

WastePathway Gen 7-methoxy-2-methylisoquinolin-1(2H)-one Waste Generation Solid Solid Waste (Powder, Vials, PPE) Gen->Solid Contaminated Consumables Liquid Liquid Waste (Solvent Mixtures) Gen->Liquid Solvent Dissolution SAA Satellite Accumulation Area (SAA) Secondary Containment Solid->SAA OrgNonHal Non-Halogenated Organic Solvents Liquid->OrgNonHal e.g., MeOH, EtOH OrgHal Halogenated Organic Solvents Liquid->OrgHal e.g., DCM, Chloroform OrgNonHal->SAA OrgHal->SAA Incineration High-Temperature Incineration (Thermal Destruction >1000°C) SAA->Incineration EPA-Certified Vendor Transport

Figure 1: Waste segregation and disposal decision pathway for 7-methoxy-2-methylisoquinolin-1(2H)-one.

Step 1: Point-of-Generation Segregation

  • Action: Immediately separate solid waste (e.g., contaminated weigh boats, pipette tips, empty vials) from liquid solvent waste.

  • Causality: Solid and liquid wastes require entirely different incineration profiles. Mixing them increases disposal costs and complicates the thermal destruction process recommended by [1].

Step 2: Liquid Waste Classification

  • Action: Deposit liquid waste into designated high-density polyethylene (HDPE) carboys. Strictly separate halogenated solvents (e.g., DCM) from non-halogenated solvents (e.g., Methanol).

  • Causality: Halogenated solvents generate corrosive hydrogen halide gases upon incineration. They require specialized scrubber-equipped incinerators, whereas non-halogenated solvents can often be routed for fuel blending per[4].

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Affix a completed EPA "Hazardous Waste" label to the container before the first drop of waste is added. Place the container in a secondary containment tray within the line of sight of the generation point as required for [5].

  • Causality: Ensures strict compliance with Resource Conservation and Recovery Act (RCRA) regulations[5].

  • Self-Validating System: The secondary containment tray acts as a physical fail-safe. If the primary HDPE carboy leaks, the tray captures the spill, preventing environmental release and immediately alerting personnel to the breach.

Step 4: Vendor Transfer & Incineration

  • Action: Transfer sealed, labeled containers to the Central Accumulation Area (CAA) within the regulatory timeframe (e.g., 90 days for Large Quantity Generators) for pickup by a certified hazardous waste vendor[5].

  • Causality: Ensures the compound undergoes high-temperature incineration (>1000°C), which is the only reliable method to fully cleave the stable isoquinolinone heterocyclic ring and prevent environmental persistence[1].

Spill Response & Decontamination

In the event of an accidental release, swift and methodical action prevents localized exposure from escalating into a facility-wide contamination event.

Step 1: Isolation & PPE Escalation

  • Action: Evacuate the immediate area. Don a fitted N95 or P100 particulate respirator if the dry powder is aerosolized outside a ventilated hood.

  • Causality: Protects against acute inhalation toxicity and respiratory tract irritation[3].

Step 2: Solid Spill Containment

  • Action: Do not dry sweep. Cover the powder with damp absorbent pads or use a dedicated HEPA-filtered vacuum.

  • Causality: Dry sweeping mechanically re-suspends fine particulates into the breathing zone, exacerbating exposure risks.

Step 3: Chemical Decontamination

  • Action: Wipe the affected surface with a solvent in which the compound is highly soluble (e.g., ethanol or isopropanol), followed by a secondary wipe with a mild detergent and water.

  • Causality: The organic solvent dissolves and removes the hydrophobic isoquinolinone residue, while the aqueous detergent removes any remaining solvent film, ensuring complete surface decontamination. Dispose of all cleanup materials as hazardous solid waste[2].

References

  • Title: 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one | CID 66884863 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: NCBI Bookshelf, National Academies Press URL: [Link]

  • Title: Disposal of Chemicals in the Laboratory Source: Environmental Marketing Services URL: [Link]

  • Title: The Greenest Methods for Disposal of Hazardous Lab Chemicals Source: Calpaclab URL: [Link]

  • Title: Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL: [Link]

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